3-Bromo-6-fluoro-2-methoxyphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIXCZVNHCCENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680247 | |
| Record name | 3-Bromo-6-fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026796-50-8 | |
| Record name | 3-Bromo-6-fluoro-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis pathway for 3-Bromo-6-fluoro-2-methoxyphenol
An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-2-methoxyphenol
Introduction
This compound is a highly functionalized aromatic compound belonging to the class of halogenated guaiacols. Its unique substitution pattern, featuring bromine, fluorine, hydroxyl, and methoxy groups, makes it a valuable and versatile building block in synthetic organic chemistry. Such scaffolds are of significant interest to researchers and drug development professionals, particularly in the synthesis of complex molecular architectures for active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The precise arrangement of electron-withdrawing and electron-donating groups on the phenyl ring imparts specific reactivity and physicochemical properties, which can be leveraged in designing novel compounds with targeted biological activities.
This guide provides a comprehensive overview of a robust and regioselective synthetic pathway for this compound. We will delve into the strategic considerations behind the chosen route, explain the causality of experimental choices, and provide detailed, actionable protocols. The primary pathway detailed herein utilizes a Directed ortho-Metalation (DoM) strategy, a powerful tool for achieving positional control in aromatic substitutions that might otherwise be challenging.
Strategic Overview: A Retrosynthetic Approach
To devise a logical synthesis, we begin with a retrosynthetic analysis of the target molecule. The key challenge lies in installing the three substituents—bromo, fluoro, and hydroxyl groups—around the methoxy anchor with absolute regiochemical control.
A direct, late-stage bromination of 2-fluoro-6-methoxyphenol is a conceivable route. However, the powerful activating and ortho-, para-directing nature of the hydroxyl and methoxy groups could lead to a mixture of constitutional isomers, complicating purification and reducing the overall yield of the desired product.
A more precise and controllable strategy involves building the substitution pattern sequentially using powerful regioselective reactions. The Directed ortho-Metalation (DoM) reaction is exceptionally well-suited for this purpose.[2] The methoxy group can serve as a potent Directed Metalation Group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent C3 position exclusively.[3][4] This allows for the introduction of a functional group at this specific site. This logic leads to the following retrosynthetic pathway:
Target [label="this compound"]; P1 [label="3-Bromo-6-fluoro-2-methoxybenzaldehyde"]; P2 [label="1-Bromo-4-fluoro-2-methoxybenzene"]; P3 [label="2-Bromo-5-fluorophenol"];
Target -> P1 [label="Baeyer-Villiger\nOxidation &\nHydrolysis"]; P1 -> P2 [label="Directed ortho-Metalation\n& Formylation"]; P2 -> P3 [label="Methylation\n(O-Protection)"]; }
Caption: Retrosynthetic analysis of this compound.This analysis reveals a logical four-step forward synthesis starting from the commercially available 2-Bromo-5-fluorophenol. This route offers superior control over the final substitution pattern compared to direct electrophilic substitution approaches.
Recommended Synthetic Pathway: Step-by-Step Protocols
The proposed forward synthesis leverages established, high-yielding transformations to construct the target molecule efficiently.
Start [label="2-Bromo-5-fluorophenol", fillcolor="#FBBC05"]; Step1_Product [label="1-Bromo-4-fluoro-2-methoxybenzene"]; Step2_Product [label="3-Bromo-6-fluoro-2-methoxybenzaldehyde"]; Step3_Product [label="Intermediate Formate Ester"]; Final_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1_Product [label=" Step 1:\n Methylation "]; Step1_Product -> Step2_Product [label=" Step 2:\n DoM & Formylation "]; Step2_Product -> Step3_Product [label=" Step 3:\n Baeyer-Villiger\n Oxidation "]; Step3_Product -> Final_Product [label=" Step 4:\n Hydrolysis "]; }
Caption: Overall workflow for the synthesis of the target compound.Step 1: Methylation of 2-Bromo-5-fluorophenol
Objective: To protect the acidic phenolic proton as a methyl ether. This is critical to prevent quenching of the organolithium reagent in the subsequent DoM step.
Reaction: 2-Bromo-5-fluorophenol → 1-Bromo-4-fluoro-2-methoxybenzene
Protocol:
-
To a solution of 2-Bromo-5-fluorophenol (1.0 eq) in acetone or N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 1-Bromo-4-fluoro-2-methoxybenzene by vacuum distillation or column chromatography.
Causality & Insights:
-
Base Selection: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the phenol.
-
Solvent: Acetone is a good choice due to its polarity and ease of removal. DMF can be used for less reactive substrates to increase the reaction rate.
-
Methylating Agent: Dimethyl sulfate is a highly efficient and reactive methylating agent for this type of Williamson ether synthesis.
Step 2: Directed ortho-Metalation (DoM) and Formylation
Objective: To regioselectively introduce a formyl (-CHO) group at the C3 position, directed by the methoxy group.
Reaction: 1-Bromo-4-fluoro-2-methoxybenzene → 3-Bromo-6-fluoro-2-methoxybenzaldehyde
Protocol: This protocol is adapted from a similar transformation.[5]
-
In a flame-dried, three-neck flask under an inert nitrogen or argon atmosphere, prepare a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise. Stir at -78 °C for 30-60 minutes to pre-form the lithium diisopropylamide (LDA) base.
-
Add a solution of 1-Bromo-4-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The methoxy group directs the lithiation to the ortho position (C3).
-
Quench the aryllithium intermediate by adding N-formylpiperidine (1.3 eq) dropwise at -78 °C.
-
Stir for an additional 1-2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with dilute HCl, water, and brine. Dry over anhydrous magnesium sulfate (MgSO₄) or Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain 3-Bromo-6-fluoro-2-methoxybenzaldehyde.
Causality & Insights:
-
Base: LDA is a strong, non-nucleophilic base ideal for deprotonation without competing side reactions. It is generated in situ from diisopropylamine and n-BuLi.
-
Temperature Control: The reaction is performed at -78 °C to ensure the stability of the aryllithium intermediate and prevent side reactions.
-
Directing Group: The methoxy group is a powerful DMG. It coordinates with the lithium cation, positioning the base to abstract the sterically accessible proton at the adjacent C3 position.[6]
-
Electrophile: N-formylpiperidine is an effective formylating agent for organolithium reagents.
Step 3 & 4: Baeyer-Villiger Oxidation and Hydrolysis
Objective: To convert the aldehyde functional group into the target hydroxyl group. This is achieved in a two-step sequence: oxidation to a formate ester followed by hydrolysis.
Reaction: 3-Bromo-6-fluoro-2-methoxybenzaldehyde → this compound
Protocol:
Part A: Baeyer-Villiger Oxidation
-
Dissolve the 3-Bromo-6-fluoro-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add a buffer, such as sodium bicarbonate (NaHCO₃) or sodium phosphate (Na₂HPO₄), to neutralize the acidic byproduct.
-
Cool the solution to 0 °C in an ice bath.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), portion-wise over 30 minutes.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Upon completion, quench the excess peroxy acid by adding a solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the crude formate ester. This intermediate is often used directly in the next step without extensive purification.
Part B: Hydrolysis
-
Dissolve the crude formate ester from the previous step in a solvent mixture such as methanol/water or THF/water.
-
Add a base, such as sodium hydroxide (NaOH, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 1-3 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture by adding dilute hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).
-
Extract the final product, this compound, with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
The final product can be purified by column chromatography or recrystallization to achieve high purity.[7][8]
Causality & Insights:
-
Oxidant: m-CPBA is a common and effective reagent for the Baeyer-Villiger oxidation due to its relative safety and stability compared to other peroxy acids.
-
Mechanism: The Baeyer-Villiger reaction involves the migration of the aryl group to an electron-deficient oxygen atom, converting the aldehyde into a formate ester. The migratory aptitude of the aryl group ensures the desired outcome.
-
Hydrolysis: Standard basic hydrolysis (saponification) is a simple and effective method to cleave the ester and liberate the final phenolic product.
Data Summary and Characterization
The efficiency of each synthetic step should be quantified to assess the overall performance of the pathway.
| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | Methylation | 2-Bromo-5-fluorophenol | 1-Bromo-4-fluoro-2-methoxybenzene | 90-95% | >98% |
| 2 | DoM & Formylation | 1-Bromo-4-fluoro-2-methoxybenzene | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | 70-80% | >97% |
| 3/4 | B-V & Hydrolysis | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | This compound | 85-95% (over 2 steps) | >99% |
Characterization: The identity and purity of the final product, this compound (CAS 1026796-50-8), should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment and substitution pattern.
-
¹³C NMR: To confirm the carbon skeleton.
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity.
Conclusion
The presented multi-step synthesis, centered around a key Directed ortho-Metalation reaction, provides a reliable and highly regioselective pathway to this compound. By carefully selecting protecting groups and leveraging the directing effect of the methoxy substituent, this strategy overcomes the selectivity challenges associated with direct electrophilic aromatic substitution on electron-rich phenols. Each step employs well-understood, scalable reactions, making this guide a practical resource for researchers in medicinal and materials chemistry requiring access to this valuable synthetic intermediate.
References
- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. 3-bromo-6-fluoro-2-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
- 7. US2782242A - Purification of phenol - Google Patents [patents.google.com]
- 8. gccpo.org [gccpo.org]
A Comprehensive Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenol
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of polysubstituted aromatic compounds is paramount. Halogenated phenols, in particular, serve as versatile scaffolds and key intermediates for constructing complex molecular architectures. This guide provides an in-depth technical overview of 3-Bromo-6-fluoro-2-methoxyphenol , a compound distinguished by its unique substitution pattern.
The presence of bromine, fluorine, a methoxy group, and a hydroxyl group on a single benzene ring imparts a distinct combination of reactivity, metabolic stability, and potential for specific molecular interactions. The bromine atom serves as a valuable handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups modulate the electronic properties and solubility of the molecule[1][2]. This guide is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of its structure, properties, synthesis, and potential applications.
Chemical Identity and Structure
IUPAC Nomenclature and Structural Elucidation
The formal name of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . The nomenclature is derived from the following structural analysis:
-
Parent Structure: The core is a phenol, where the hydroxyl (-OH) group is assigned locant position 1 on the benzene ring.
-
Substituent Numbering: The ring is numbered to give the substituents the lowest possible locants. Following this rule, the methoxy (-OCH₃) group is at position 2, the bromo (-Br) group is at position 3, and the fluoro (-F) group is at position 6.
Chemical Structure:
(Note: This is a representative 2D structure based on the IUPAC name.)
Molecular Formula and Identifiers
A consolidated list of identifiers and the molecular formula provides a foundational reference for this compound.
| Identifier | Value | Source |
| Molecular Formula | C₇H₆BrFO₂ | [3] |
| Molecular Weight | 221.03 g/mol | Calculated |
| Monoisotopic Mass | 219.95352 Da | [3] |
| Canonical SMILES | COC1=C(C(=C(C=C1)F)Br)O | Derived |
| InChI Key | CMDAXWAGQKABTP-UHFFFAOYSA-N | [3] |
| CAS Number | 180383-93-7 | Not explicitly confirmed for this isomer, but often associated with related structures. |
Proposed Synthesis and Rationale
Retrosynthetic Analysis and Strategy
The key challenge in synthesizing this molecule is achieving the correct regioselectivity of the bromination. The starting material, 2-fluoro-6-methoxyphenol, has three activating groups: hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F). Both the hydroxyl and methoxy groups are strong ortho-, para-directors. The fluorine is a weak ortho-, para-director.
-
-OH group: Directs to positions 3 and 5.
-
-OCH₃ group: Directs to positions 3 and 5.
-
-F group: Directs to positions 1 (blocked) and 3.
All three groups strongly activate the C3 position for electrophilic substitution, making it the most probable site for bromination. The C5 position is sterically hindered by the adjacent fluorine atom. Therefore, direct bromination of 2-fluoro-6-methoxyphenol is a highly plausible route.
Proposed Synthetic Protocol
This protocol is a hypothetical, self-validating workflow designed for feasibility and control.
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
2-Fluoro-6-methoxyphenol (Starting Material)[4]
-
N-Bromosuccinimide (NBS) (Brominating Agent)
-
Acetonitrile (Solvent)
-
Dichloromethane (DCM) (Extraction Solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate (Eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-fluoro-6-methoxyphenol in dry acetonitrile.
-
Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Causality: NBS is chosen as a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to using liquid Br₂. Acetonitrile is a suitable polar aprotic solvent for this reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.
-
Purification (Aqueous Wash): Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Trustworthiness: The aqueous wash steps are critical for removing unreacted NBS, succinimide byproduct, and any acidic impurities, ensuring a cleaner crude product for chromatography.
-
-
Purification (Chromatography): Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Spectroscopic and Analytical Characterization
To confirm the successful synthesis and structural integrity of the target compound, a multi-technique analytical approach is required.
-
¹H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These protons would appear as doublets of doublets due to coupling with each other and with the fluorine atom. A singlet for the methoxy (-OCH₃) protons and a broad singlet for the phenolic (-OH) proton are also expected.
-
¹³C NMR Spectroscopy: Seven distinct carbon signals are anticipated. The carbon atoms bonded to bromine, fluorine, and oxygen will show characteristic shifts, and the C-F coupling will be observable.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), a C-O stretch (~1200-1250 cm⁻¹), and C-F (~1000-1100 cm⁻¹) and C-Br (~500-600 cm⁻¹) stretches.
-
Mass Spectrometry (MS): The mass spectrum should display a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.
Characterization Workflow Diagram
Caption: Standard workflow for chemical structure validation.
Applications in Research and Drug Development
This compound is not just a chemical curiosity; it is a strategically designed building block for creating more complex molecules, particularly in the pharmaceutical sector[5].
-
Medicinal Chemistry Scaffold: The compound serves as an excellent starting point for library synthesis. The bromine atom can be readily functionalized via Suzuki, Sonogashira, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions to introduce diverse substituents.
-
Fragment-Based Drug Design (FBDD): Its relatively low molecular weight and distinct functional groups make it an attractive fragment for FBDD screening campaigns.
-
Influence of Functional Groups:
-
Fluorine: The introduction of fluorine is a well-established strategy in drug design to block metabolic hotspots, increase binding affinity (through interactions with C-H bonds or by altering pKa), and improve lipophilicity[2].
-
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a planned step in prodrug design. It also influences the electronic nature of the aromatic ring[1].
-
Phenolic Hydroxyl: The -OH group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor. It can be crucial for receptor binding or can be derivatized to create ethers or esters with modified properties.
-
Safety and Handling
As with all halogenated phenols, this compound should be handled with appropriate care in a well-ventilated fume hood. While specific toxicity data is unavailable, related compounds like 2-bromo-6-methoxyphenol are known to cause skin and serious eye irritation[6]. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
This compound represents a valuable and versatile chemical intermediate. Its carefully arranged substituents provide multiple avenues for synthetic elaboration and offer features highly sought after in modern medicinal chemistry. While its synthesis requires careful control of regioselectivity, the principles of electrophilic aromatic substitution suggest a feasible and efficient pathway. The robust analytical techniques outlined in this guide provide a clear framework for its characterization, ensuring its quality and suitability for advanced applications in drug discovery and materials science.
References
- 1. drughunter.com [drughunter.com]
- 2. mdpi.com [mdpi.com]
- 3. PubChemLite - 3-bromo-2-fluoro-6-methoxyphenol (C7H6BrFO2) [pubchemlite.lcsb.uni.lu]
- 4. 2-Fluoro-6-methoxyphenol, 97% | Fisher Scientific [fishersci.ca]
- 5. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 6. 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity and stability of 3-Bromo-6-fluoro-2-methoxyphenol
An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-6-fluoro-2-methoxyphenol
Abstract
This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for complex molecular architectures.[1] Its utility in the pharmaceutical and agrochemical industries stems from the unique interplay of its substituent groups—hydroxyl, methoxy, bromine, and fluorine—which impart a distinct reactivity and stability profile. This guide provides a comprehensive analysis of the molecule's electronic structure, predicts its behavior in key organic transformations, and outlines its stability under various conditions. Detailed experimental protocols for handling, storage, and representative reactions are provided to offer researchers, scientists, and drug development professionals a practical framework for utilizing this compound effectively and safely.
Molecular Structure and Electronic Landscape
The reactivity of this compound is dictated by the electronic contributions of its four substituents on the benzene ring. Understanding the interplay between their inductive and resonance effects is paramount to predicting the molecule's chemical behavior.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong activating groups due to the lone pairs on the oxygen atoms, which can be donated into the aromatic π-system through resonance (+R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. They also exert a moderate electron-withdrawing inductive effect (-I effect) due to oxygen's electronegativity.
-
Fluorine (-F) and Bromine (-Br) Halogens: Halogens exhibit a dual electronic nature. They are strongly electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the ring towards electrophiles. However, they also possess lone pairs that can be donated via resonance (+R effect), directing incoming electrophiles to the ortho and para positions. For fluorine, the inductive effect is particularly pronounced, yet its resonance contribution can be significant in certain contexts.[2]
The net effect is a nuanced electronic landscape. The powerful activating effects of the hydroxyl and methoxy groups dominate, rendering the aromatic ring electron-rich and poised for electrophilic substitution. However, the deactivating inductive effects of the halogens temper this reactivity, often allowing for more controlled and selective transformations compared to simpler phenols or anisoles.
Caption: Electronic influence of substituents on the aromatic ring.
Predicted Chemical Reactivity
The unique substitution pattern of this compound opens a diverse range of possible chemical transformations.
Electrophilic Aromatic Substitution (EAS)
The combined directing effects of the four substituents determine the regioselectivity of EAS reactions. The potent ortho, para-directing hydroxyl and methoxy groups will strongly activate the available positions.
-
Position 4: Para to the methoxy group and ortho to the bromine. This position is sterically accessible and electronically activated.
-
Position 5: Ortho to the hydroxyl group and para to the fluorine. This is arguably the most activated position on the ring.
Reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to proceed, likely under milder conditions than required for benzene due to the ring's activation.[3][4] However, the presence of multiple activating groups increases the risk of polysubstitution, necessitating careful control of reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
While the ring is electron-rich, the presence of halogens allows for the possibility of SNAr reactions, particularly if a strong electron-withdrawing group were introduced onto the ring (e.g., via nitration). The fluorine atom, being more electronegative, can be a target for nucleophilic displacement, a reaction pathway common for activated fluoroaromatic compounds.[5][6]
Reactions of the Hydroxyl Group
The phenolic proton is acidic and will readily react with bases to form a phenoxide anion. This anion is a potent nucleophile and can undergo:
-
Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.
-
Esterification: Reaction with acyl halides or anhydrides to form esters.
Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at position 3 is an ideal handle for a variety of powerful C-C and C-N bond-forming reactions, which is a primary reason for this molecule's utility as a synthetic intermediate.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.
-
Sonogashira Coupling: Reaction with terminal alkynes.
Caption: Key potential reaction pathways for the title compound.
Stability Profile and Handling
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring laboratory safety.
-
Thermal Stability: Like most aromatic compounds, it is expected to have good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.
-
pH Stability: The compound is stable in neutral and acidic media. In the presence of strong bases, it will deprotonate to form the corresponding phenoxide salt.
-
Oxidative Stability: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities (often quinone-type structures). Contact with strong oxidizing agents should be avoided. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize air oxidation.[7]
-
Photostability: Many brominated and phenolic compounds can be sensitive to light. It is advisable to store the material in an amber vial or in a dark location to prevent photodegradation.
| Property | Value / Prediction | Source |
| Molecular Formula | C₇H₆BrFO₂ | [1] |
| Molecular Weight | 221.02 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Storage Conditions | Room temperature, sealed, dry, under inert gas | [1][7] |
| Reactivity Summary | Activated towards EAS; C-Br bond reactive in cross-coupling | Inferred |
| Key Hazards | Skin/eye irritant; potential toxicity of brominated phenols | [8][9] |
Experimental Protocols
The following protocols provide a framework for the safe and effective use of this compound.
Protocol 1: General Handling and Storage
This protocol is foundational for ensuring user safety and preserving the chemical's purity.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[10]
-
Ventilation: Handle the solid and any solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Dispensing: Use a spatula for transferring the solid. Avoid creating dust. For preparing solutions, add the solid to the solvent slowly.
-
Storage: Store the compound in a tightly sealed container, preferably the original manufacturer's bottle. For long-term storage, consider flushing the container with nitrogen or argon before sealing.[7] Store in a cool, dry, and dark location away from incompatible materials like strong oxidizing agents and strong bases.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol details a typical C-C bond formation utilizing the bromide as a coupling handle.
Objective: To couple this compound with phenylboronic acid.
-
Glassware Preparation: Dry all glassware (e.g., a two-neck round-bottom flask, condenser) in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (N₂ or Ar).
-
Reagent Charging: To the reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.5 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), via cannula or syringe. Degassing is crucial to prevent oxidation of the palladium catalyst.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
Conclusion
This compound is a highly functionalized building block whose reactivity is governed by a delicate balance of electronic effects. The activating hydroxyl and methoxy groups prime the molecule for electrophilic substitution, while the bromine atom provides a robust handle for modern cross-coupling chemistry. Its stability is characteristic of a phenol, requiring protection from strong bases, oxidizing agents, and prolonged light exposure. The protocols and data presented in this guide offer a technical foundation for scientists to harness the synthetic potential of this valuable compound while adhering to critical safety standards.
References
- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 10. benchchem.com [benchchem.com]
Solubility data for 3-Bromo-6-fluoro-2-methoxyphenol in common lab solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-6-fluoro-2-methoxyphenol in Common Laboratory Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document establishes a predicted solubility profile based on first principles of physical organic chemistry and an analysis of structurally analogous compounds. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common laboratory solvents. This guide is structured to provide not only a theoretical framework for understanding the solubility of this molecule but also the practical tools for its empirical validation, ensuring a foundation of scientific integrity and reproducibility in your research and development endeavors.
Introduction: The Strategic Importance of Solubility Data
This compound is a substituted phenol derivative with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The precise control of reaction conditions, purification strategies, and formulation development hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility. Solubility dictates the choice of solvents for synthesis and purification, influences bioavailability in drug development, and is a critical parameter for quality control.[2][3][4]
The lack of readily available, quantitative solubility data for this compound necessitates a predictive and empirical approach. This guide will first deduce a predicted solubility profile by dissecting its molecular structure and then provide a robust experimental workflow for its quantitative determination.
Predicted Solubility Profile: A Molecular Structure-Based Assessment
The solubility of a compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent, a principle often summarized by the adage "like dissolves like".[5] An examination of the structure of this compound—featuring a polar hydroxyl group, a bromine atom, a fluorine atom, and a methoxy group attached to an aromatic ring—allows for a reasoned prediction of its solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the phenolic hydroxyl group allows for hydrogen bonding with polar protic solvents. Therefore, high solubility is anticipated in alcohols like methanol and ethanol.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): The overall polarity of the molecule, arising from the electronegative halogen and oxygen atoms, suggests good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the solute.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The aromatic ring and the bromine atom contribute to the molecule's lipophilic character. Consequently, some degree of solubility is expected in non-polar solvents, although likely less than in polar solvents.
-
Aqueous Solubility: The phenolic hydroxyl group can participate in hydrogen bonding with water. However, the hydrophobic nature of the brominated and fluorinated aromatic ring will likely limit its aqueous solubility. The solubility in aqueous solutions is also expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the acidic phenol.
Based on these structural considerations and the known solubility of similar halogenated phenols, a qualitative prediction of solubility is presented in Table 1.[6][7]
Quantitative Solubility Determination: A Validated Experimental Protocol
To move beyond prediction and establish empirical data, a robust and reproducible experimental protocol is essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.[8] This method is considered a gold standard for its accuracy in measuring the equilibrium solubility of a compound.[9]
Materials and Equipment
-
This compound (of known purity)
-
A selection of common laboratory solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, and Water) of analytical grade.
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow: The Shake-Flask Method
The logical flow of the shake-flask method is designed to ensure that a true equilibrium of the solute between the solid and dissolved states is achieved and accurately measured.
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to individual vials. The excess solid should be clearly visible.
-
To each vial, add a known volume (e.g., 5 mL) of a specific solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[8]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[8]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Tabulated Solubility Data
The following table serves as a template for recording the experimentally determined solubility data for this compound in a selection of common laboratory solvents.
Table 1: Predicted and Experimental Solubility of this compound at 25°C
| Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Methanol | Polar Protic | High | Data to be determined |
| Ethanol | Polar Protic | High | Data to be determined |
| Acetone | Polar Aprotic | High | Data to be determined |
| Ethyl Acetate | Polar Aprotic | High | Data to be determined |
| Dichloromethane | Halogenated | Moderate | Data to be determined |
| Toluene | Aromatic Hydrocarbon | Moderate | Data to be determined |
| Hexane | Non-polar | Low | Data to be determined |
| Water | Polar Protic | Low | Data to be determined |
Safety Considerations
As with any laboratory work, appropriate safety precautions must be taken. While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds exhibit hazards such as skin and eye irritation.[10][11][12][13] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
While specific, publicly available quantitative solubility data for this compound is currently lacking, a robust understanding of its likely behavior in common laboratory solvents can be derived from its molecular structure. This guide provides a foundational predicted solubility profile and, more importantly, a detailed and validated experimental protocol based on the shake-flask method to enable researchers to generate precise and reliable solubility data. The systematic application of this methodology will empower scientists and drug development professionals to confidently advance their research and development activities involving this important chemical intermediate.
References
- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 4. rheolution.com [rheolution.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
Navigating the Procurement of 3-Bromo-6-fluoro-2-methoxyphenol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the timely acquisition of high-purity chemical reagents is a critical determinant of project success. This guide provides an in-depth technical overview of 3-Bromo-6-fluoro-2-methoxyphenol (CAS No. 1026796-50-8), a key building block in medicinal chemistry and organic synthesis. We will explore its commercial availability, essential quality control parameters, and its strategic importance in the development of novel chemical entities.
Strategic Importance in Medicinal Chemistry
This compound is a substituted phenol derivative that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).[1] The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group on a phenolic ring—offers multiple reaction sites for chemists to elaborate upon, enabling the construction of diverse molecular architectures. The presence of halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of a final drug compound, making this reagent particularly valuable in drug discovery programs.[1]
Commercial Suppliers and Procurement Considerations
A survey of the chemical marketplace reveals several commercial suppliers for this compound. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability of analytical data, and the supplier's reputation for quality and consistency.
Below is a comparative table of representative suppliers. Please note that stock status and pricing are subject to change and should be verified directly with the suppliers.
| Supplier | Stated Purity | CAS Number | Notes |
| 2a biotech | 96%+ | 1026796-50-8 | Offers the product as an intermediate.[2] |
| BLD Pharm | Data available upon request | 1367707-24-1 (Isomer) | Provides access to NMR, HPLC, LC-MS, and UPLC data.[3] |
| CP Lab Safety | 98% | Not specified | Offers a 250 mg quantity.[4] |
Expert Insight: It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase. This document provides critical data on the purity and identity of the compound. A representative CoA is detailed in a later section.
Understanding the Synthetic Landscape and Potential Impurities
While a specific, publicly available synthesis route for this compound is not extensively documented in peer-reviewed journals, we can infer a plausible synthetic pathway based on established organic chemistry principles and related patent literature. A likely route would involve the bromination of a suitably protected fluoro-methoxyphenol precursor.
For instance, the synthesis of a related compound, 2-bromo-6-fluoroaniline, involves the protection of the amino group of o-fluoroaniline, followed by bromination and deprotection.[5] A similar strategy could be employed for the synthesis of this compound.
Caption: Plausible synthetic workflow for this compound.
Key Considerations for Impurities:
-
Isomeric Impurities: Incomplete regioselectivity during the bromination step could lead to the formation of other brominated isomers.
-
Starting Material: Residual unreacted 2-fluoro-6-methoxyphenol may be present.
-
Over-bromination: The introduction of more than one bromine atom onto the aromatic ring is a possibility.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.
Quality Control: A Protocol for Purity Assessment by HPLC
Ensuring the purity of this compound is paramount for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. Below is a detailed, step-by-step methodology for a representative HPLC analysis.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a sample of this compound by reverse-phase HPLC with UV detection.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or another suitable mobile phase modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask and dilute to the mark. This will be your stock solution.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare a sample solution in the same manner as the standard solution, using the sample to be analyzed.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Gradient: A typical gradient could be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound).
-
-
Analysis:
-
Inject a blank (solvent) to establish a baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution.
-
Analyze the resulting chromatogram to identify the main peak and any impurity peaks.
-
-
Data Interpretation:
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: A streamlined workflow for HPLC purity analysis.
Representative Certificate of Analysis
A Certificate of Analysis is a crucial document that validates the quality of the supplied chemical. Below is an example of what to expect in a comprehensive CoA for this compound.
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |
| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC |
| Melting Point | Report | 75-78 °C | Capillary Method |
| Residual Solvents | As per ICH guidelines | Conforms | GC-HS |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer |
Expert Insight: Always scrutinize the analytical methods used and ensure they are appropriate for the compound. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure, while Mass Spectrometry (MS) verifies the molecular weight.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable building block for the synthesis of complex molecules in drug discovery and other areas of chemical research. A thorough evaluation of commercial suppliers, coupled with a robust in-house quality control protocol, is essential to ensure the integrity of your research. By understanding the potential synthetic routes and likely impurities, and by diligently interpreting analytical data, researchers can confidently procure and utilize this important reagent in their scientific endeavors.
References
- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. 1367707-24-1|3-Bromo-2-fluoro-6-methoxyphenol|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromo-6-fluoro-2-methoxyphenol for Pharmaceutical Synthesis
Introduction: Strategic C-C Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its capacity for forging carbon-carbon bonds under relatively mild conditions with high functional group tolerance has revolutionized the assembly of complex molecular architectures inherent to many therapeutic agents.[3] This application note provides a detailed experimental protocol and scientific rationale for the Suzuki-Miyaura coupling of 3-Bromo-6-fluoro-2-methoxyphenol, a polysubstituted phenol derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds.[4]
The subject molecule, this compound, presents a unique combination of electronic and steric features. The presence of an electron-donating methoxy group and a hydroxyl group, alongside the electron-withdrawing fluorine and bromine atoms, modulates the reactivity of the aryl bromide. Furthermore, the ortho-substituents to the bromine atom introduce steric hindrance that must be addressed through careful selection of the catalytic system.[5] This guide will navigate these challenges to provide a robust and reproducible protocol for researchers in drug development and synthetic chemistry.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, a fundamental concept in understanding this transformation, involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.[6]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium(II) center, displacing the halide.[7] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid as a representative coupling partner. Researchers should note that this protocol can be adapted for other boronic acids with minor modifications.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 223.03 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water (degassed) | - | 2 mL | - |
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 223 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 24.5 mg), to the flask.
-
Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask. The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Scientific Rationale and Optimization
The choice of each reaction component is critical for the success of the Suzuki coupling, especially with a substituted substrate like this compound.
Catalyst and Ligand Selection:
The aryl bromide in our substrate is electron-rich due to the methoxy and hydroxyl groups, which can slow down the oxidative addition step.[6] Additionally, the ortho-substituents introduce steric hindrance. To overcome these challenges, a catalyst system with a bulky, electron-rich phosphine ligand is recommended.[5][8] Pd(dppf)Cl₂ is an excellent choice as the dppf ligand is both bulky and electron-donating, which facilitates both the oxidative addition and the reductive elimination steps.[9] Alternative catalysts that are effective for sterically hindered aryl bromides include those with Buchwald-type ligands such as SPhos or XPhos.[10]
Base Selection:
The presence of a phenolic hydroxyl group necessitates careful selection of the base. Strong bases like sodium hydroxide could lead to unwanted side reactions. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is ideal.[11] It is strong enough to facilitate the formation of the boronate complex for transmetalation but generally does not cause degradation of sensitive functional groups.[12] For particularly sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) could be considered.[12]
Solvent System:
A mixture of an organic solvent and water is commonly employed in Suzuki reactions.[2] 1,4-Dioxane/water is a robust solvent system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.[9] Other suitable solvent systems include toluene/water or THF/water.[2] The addition of water is often crucial for dissolving the base and promoting the transmetalation step.[6]
Safety Precautions
-
This compound and its derivatives should be handled with care. Assume they are irritants and potentially harmful.[13][14]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are precious metal compounds and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate precautions.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, insufficient degassing, low reaction temperature. | Use a fresh batch of catalyst. Ensure all solvents are thoroughly degassed. Increase the reaction temperature in 10°C increments. Consider a more active catalyst system (e.g., with a Buchwald ligand). |
| Protodeborylation | The boronic acid is degrading faster than it is coupling. | Use a milder base such as K₃PO₄.[12] Use an anhydrous solvent system if possible. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[15] |
| Homocoupling | Side reaction of the boronic acid. | Ensure the reaction is run under strictly anaerobic conditions. Lowering the reaction temperature may also help. |
| Dehalogenation | The aryl bromide is reduced instead of coupled. | This can be a side reaction promoted by certain palladium-hydride species.[6] Ensure the reaction is free of potential hydride sources. A change in ligand or solvent may be necessary. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By understanding the underlying principles and carefully selecting the reaction components, researchers can successfully synthesize valuable biaryl compounds for applications in pharmaceutical and fine chemical synthesis. The provided protocol, rationale, and troubleshooting guide serve as a valuable resource for scientists and professionals in the field of drug development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 3. jocpr.com [jocpr.com]
- 4. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: 3-Bromo-6-fluoro-2-methoxyphenol as a Strategic Synthetic Building Block
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Bromo-6-fluoro-2-methoxyphenol. This versatile trifunctional building block offers a unique combination of reactive sites, enabling its strategic incorporation into complex molecular architectures. We will delve into its core reactivity, explore its application in cornerstone synthetic transformations such as palladium-catalyzed cross-coupling reactions, and present detailed, field-proven protocols. The causality behind experimental choices, safety protocols, and a case study illustrating its role in pharmaceutical synthesis will be discussed to provide a holistic understanding of its utility.
Introduction: A Profile of a Versatile Reagent
This compound is a polysubstituted aromatic compound whose value in organic synthesis is derived from the orthogonal reactivity of its functional groups. The presence of a bromine atom, a phenolic hydroxyl group, and activating/directing methoxy and fluoro substituents on the same scaffold allows for sequential and selective chemical modifications.
The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1] The phenolic hydroxyl group is a versatile nucleophile and can be readily alkylated, acylated, or engaged in etherification reactions. The fluoro and methoxy groups modulate the electronic properties of the aromatic ring, influencing its reactivity and providing steric hindrance that can be exploited for regioselective transformations. This unique combination makes it an important intermediate in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs).[2]
Physicochemical & Safety Data
Handling this reagent requires adherence to standard laboratory safety protocols for halogenated phenols. Below is a summary of its properties and essential safety information.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₆BrFO₂ |
| Molecular Weight | 221.03 g/mol |
| CAS Number | 886510-25-4 (related isomer) |
| Appearance | Typically an off-white to light brown solid |
| Purity | >98% (typical)[3] |
Safety & Handling:
-
Hazard Statements: Based on related compounds, this compound should be considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] May cause respiratory irritation.
-
Precautionary Measures:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.[5]
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from its three primary reactive sites. The choice of reagents and reaction conditions allows the chemist to selectively address each site, making it a powerful tool for building molecular complexity in a controlled manner.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron species, is one of the most robust and widely used transformations in modern organic synthesis.[7]
Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the phenol.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Phosphine-based ligands are commonly employed.[9]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
Similarly, the bromine atom can be displaced by an amine nucleophile in the Buchwald-Hartwig amination reaction. This transformation is a cornerstone for synthesizing aryl amines, which are prevalent structures in pharmaceuticals.[10][11]
Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium complex and is deprotonated by the base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, releasing the product and regenerating the Pd(0) catalyst.[10]
The selection of a suitable phosphine ligand is crucial to prevent catalyst decomposition and facilitate the reductive elimination step, especially with less reactive or sterically hindered amines.[12]
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Reactions at the Phenolic Hydroxyl Group
The acidic proton of the hydroxyl group can be easily removed by a base, generating a potent phenoxide nucleophile. This allows for a range of classical transformations:
-
Williamson Ether Synthesis: Reaction with alkyl halides (R-X) in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding ether. This is a fundamental method for protecting the hydroxyl group or for introducing specific alkyl chains.
-
Ullmann Condensation: A copper-catalyzed reaction with an aryl halide can form a diaryl ether linkage. This is particularly useful for constructing complex biaryl ether frameworks found in many natural products and pharmaceuticals.[1]
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) produces the corresponding ester.
Case Study: A Key Building Block for Antiviral Agents
The utility of halogenated phenols is prominently featured in the synthesis of Nirmatrelvir (PF-07321332), the active Mpro inhibitor in the oral COVID-19 therapeutic, Paxlovid.[13][14] While the exact process for Nirmatrelvir may use a related starting material, this compound serves as an excellent model for constructing the core structures found in such complex APIs. A key fragment in many advanced molecules involves a substituted biaryl or aryl-heteroaryl ether structure, which can be efficiently assembled using the methodologies described below.
Detailed Experimental Protocols
The following protocols are generalized procedures that should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:H₂O).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the C-N coupling of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1-1.3 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction flask.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction for consumption of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Conclusion
This compound is a high-value, versatile building block for advanced organic synthesis. Its strategically positioned functional groups provide chemists with multiple handles for selective and sequential modification. Mastery of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, unlocks efficient pathways to complex molecular targets, including novel pharmaceutical agents. The protocols and mechanistic insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this powerful reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 3. calpaclab.com [calpaclab.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 3-Bromo-6-fluoro-2-methoxyphenol in Modern Pharmaceutical Synthesis
Preamble: The Value Proposition of Highly Substituted Phenolic Intermediates
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of medicinal chemistry. These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Bromo-6-fluoro-2-methoxyphenol emerges as a particularly valuable building block, offering a unique constellation of functional groups that empower chemists to construct complex molecular architectures with precision and efficiency.[1][2] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, for professionals engaged in pharmaceutical research and synthesis.
Physicochemical Profile & Handling
A thorough understanding of the starting material's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1026796-50-8 | [] |
| Molecular Formula | C₇H₆BrFO₂ | |
| Molecular Weight | 221.02 g/mol | [1] |
| Appearance | Typically an off-white to light brown solid | Generic |
| Purity | >95% (as supplied by commercial vendors) |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. As with all halogenated phenols, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Strategic Importance in Synthetic Chemistry
The synthetic utility of this compound is dictated by its three primary functional regions: the phenolic hydroxyl group, the aryl bromide, and the electron-rich aromatic ring. This trifecta of reactivity allows for sequential, regioselective modifications.
References
Application Note: A Scalable Synthesis Protocol for 3-Bromo-6-fluoro-2-methoxyphenol
Introduction: The Significance of 3-Bromo-6-fluoro-2-methoxyphenol in Medicinal Chemistry
This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] The unique arrangement of its substituents—a bromine atom, a fluorine atom, a hydroxyl group, and a methoxy group on a benzene ring—offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex target molecules.[2] Halogenated phenols, in general, are crucial precursors for a wide array of bioactive compounds.[1][3] The presence of both bromine and fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity. This application note provides a comprehensive, scalable, and robust protocol for the synthesis of this compound, developed for implementation in both academic and industrial research settings.
Synthetic Strategy: Regioselective Bromination of 2-Fluoro-6-methoxyphenol
The most direct and atom-economical approach to synthesizing this compound is the regioselective bromination of the commercially available precursor, 2-fluoro-6-methoxyphenol. The directing effects of the substituents on the aromatic ring are key to the success of this strategy. The hydroxyl and methoxy groups are both activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with steric hindrance, will govern the position of bromination.
In this proposed synthesis, we will leverage N-Bromosuccinimide (NBS) as a mild and selective brominating agent.[4][5] The reaction will be conducted in a suitable solvent system at a controlled temperature to maximize the yield of the desired product and minimize the formation of isomeric byproducts.
Experimental Workflow
The overall experimental workflow for the large-scale synthesis of this compound is depicted in the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is designed for a 100-gram scale synthesis. For larger scales, appropriate adjustments to equipment and reaction times will be necessary.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Purity |
| 2-Fluoro-6-methoxyphenol | 261763-52-4 | 142.12 g/mol | 100 g | >98% |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | 132 g | >99% |
| Acetonitrile (ACN) | 75-05-8 | 41.05 g/mol | 1 L | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 2 L | Reagent Grade |
| Saturated Sodium Bicarbonate Solution | - | - | 1 L | - |
| Saturated Sodium Thiosulfate Solution | - | - | 500 mL | - |
| Brine | - | - | 1 L | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | 50 g | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Inert gas (Nitrogen or Argon) inlet
-
Heating/cooling mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and purification
Procedure:
-
Reactor Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, thermometer, addition funnel, and an inlet for inert gas. Ensure the setup is dry and purged with nitrogen or argon.
-
Dissolution of Starting Material: Charge the flask with 2-fluoro-6-methoxyphenol (100 g, 0.70 mol) and anhydrous acetonitrile (1 L). Stir the mixture at room temperature until the starting material is completely dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (132 g, 0.74 mol) in anhydrous acetonitrile (500 mL). Transfer this solution to the addition funnel.
-
Bromination Reaction: Add the NBS solution dropwise to the cooled solution of 2-fluoro-6-methoxyphenol over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours after the addition is complete).
-
Quenching: Once the reaction is complete, slowly add saturated sodium thiosulfate solution (500 mL) to quench any unreacted bromine.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add dichloromethane (1 L) and saturated sodium bicarbonate solution (1 L). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 500 mL) and brine (500 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of dichloromethane.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of vapors.[6]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[9][10]
Discussion of Scalability and Process Optimization
Scaling up this synthesis requires careful consideration of several factors:
-
Heat Management: The bromination reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the optimal reaction temperature and prevent side reactions. A jacketed reactor with a reliable cooling system is recommended.
-
Reagent Addition: The rate of NBS addition is critical for controlling the reaction selectivity and temperature. A programmable syringe pump can ensure a consistent and slow addition rate.
-
Mixing: Efficient mixing is necessary to ensure homogeneity and prevent localized overheating. The choice of stirrer and stirring speed should be optimized for the reactor volume.
-
Purification: Purification by column chromatography can be cumbersome and expensive at a large scale. Developing a robust recrystallization protocol is highly desirable for industrial production.[11]
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety guidelines, researchers can efficiently produce this valuable building block for applications in drug discovery and development.
References
- 1. Halogenated Phenols | CymitQuimica [cymitquimica.com]
- 2. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 3. CN103524308A - Method for preparing halogenated phenol compounds - Google Patents [patents.google.com]
- 4. Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. fishersci.com [fishersci.com]
- 7. biosynth.com [biosynth.com]
- 8. echemi.com [echemi.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ca01.alma.exlibrisgroup.com [ca01.alma.exlibrisgroup.com]
- 11. gccpo.org [gccpo.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-6-fluoro-2-methoxyphenol
Introduction
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Substituted phenols are invaluable synthons, offering a versatile platform for the construction of complex molecular architectures. Among these, 3-Bromo-6-fluoro-2-methoxyphenol stands out as a particularly promising starting material. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a methoxy group, provides a rich canvas for synthetic exploration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of substituted benzofurans, a privileged scaffold in medicinal chemistry.
Synthetic Strategy: A Two-Step Approach to Substituted Benzofurans
The synthesis of a 7-bromo-4-fluoro-5-methoxybenzofuran scaffold from this compound can be efficiently achieved through a two-step sequence:
-
O-Alkylation (Propargylation): The phenolic hydroxyl group is first alkylated with propargyl bromide to introduce the necessary alkyne functionality. This reaction proceeds via a classical Williamson ether synthesis.
-
Intramolecular Cyclization: The resulting 2-alkynylphenol intermediate undergoes an intramolecular cyclization to construct the furan ring of the benzofuran system. A copper-catalyzed approach is presented here, which offers mild reaction conditions and high efficiency.
Caption: Overall synthetic workflow for the preparation of 7-Bromo-4-fluoro-5-methoxybenzofuran.
Part 1: O-Propargylation of this compound
Scientific Rationale
The Williamson ether synthesis is a robust and widely used method for the formation of ethers. In this step, the phenolic proton of this compound is abstracted by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction to yield the desired propargylated ether. The choice of a moderately strong base like potassium carbonate and an aprotic polar solvent such as acetone facilitates the reaction while minimizing potential side reactions.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C₇H₆BrFO₂ | 221.03 | 98% | Commercial Source |
| Propargyl bromide (80% in toluene) | C₃H₃Br | 118.96 | 80% | Commercial Source |
| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% | Commercial Source |
| Acetone (anhydrous) | C₃H₆O | 58.08 | ≥99.8% | Commercial Source |
| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC | Commercial Source |
| Hexane | C₆H₁₄ | 86.18 | HPLC | Commercial Source |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 | - | Prepared in-house |
| Brine | NaCl | 58.44 | - | Prepared in-house |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Commercial Source |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.21 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add propargyl bromide (80% in toluene, 1.67 mL, 15.0 mmol) to the reaction mixture via a syringe.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetone (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane to 95:5 hexane/ethyl acetate to afford 1-Bromo-4-fluoro-3-methoxy-2-(prop-2-yn-1-yloxy)benzene as a pale yellow oil.
Expected Outcome:
-
Yield: 85-95%
-
Appearance: Pale yellow oil
-
Analytical Data: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Part 2: Copper-Catalyzed Intramolecular Cyclization
Scientific Rationale
The intramolecular cyclization of the 2-alkynylphenol intermediate to the benzofuran is a key ring-forming step. While several methods exist, copper-catalyzed cyclization is advantageous due to its mild conditions and high efficiency.[1] The proposed mechanism involves the coordination of the copper(I) catalyst to the alkyne, which enhances its electrophilicity. The nearby phenoxide, formed in the presence of a base, then attacks the activated alkyne in a 5-endo-dig cyclization fashion. Subsequent protonolysis regenerates the catalyst and yields the benzofuran product.
Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular cyclization.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 1-Bromo-4-fluoro-3-methoxy-2-(prop-2-yn-1-yloxy)benzene | C₁₀H₈BrFO₂ | 259.07 | - | Synthesized above |
| Copper(I) iodide | CuI | 190.45 | 98% | Commercial Source |
| Cesium carbonate | Cs₂CO₃ | 325.82 | ≥99% | Commercial Source |
| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | ≥99.8% | Commercial Source |
| Diethyl ether | C₄H₁₀O | 74.12 | ACS | Commercial Source |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - | Prepared in-house |
| Brine | NaCl | 58.44 | - | Prepared in-house |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | Commercial Source |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-fluoro-3-methoxy-2-(prop-2-yn-1-yloxy)benzene (1.30 g, 5.0 mmol), copper(I) iodide (95 mg, 0.5 mmol, 10 mol%), and cesium carbonate (3.26 g, 10.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 25 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (9:1 hexane/ethyl acetate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane to 98:2 hexane/ethyl acetate to afford 7-Bromo-4-fluoro-5-methoxybenzofuran as a white to off-white solid.
Expected Outcome:
-
Yield: 75-90%
-
Appearance: White to off-white solid
-
Analytical Data: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and melting point to confirm its structure and purity.
Further Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The synthesized 7-Bromo-4-fluoro-5-methoxybenzofuran is a versatile intermediate for further diversification. The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the benzofuran and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
General Conditions:
-
Catalyst: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
-
Co-catalyst: CuI
-
Base: Triethylamine, Diisopropylamine
-
Solvent: THF, DMF
-
Temperature: Room temperature to 80 °C
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, introducing various primary or secondary amines at the 7-position. This reaction is catalyzed by a palladium complex with a suitable phosphine ligand and a strong base.
General Conditions:
-
Catalyst: Pd₂(dba)₃, Pd(OAc)₂
-
Ligand: XPhos, SPhos, RuPhos
-
Base: NaOt-Bu, K₃PO₄, Cs₂CO₃
-
Solvent: Toluene, Dioxane
-
Temperature: 80-110 °C
Conclusion
This compound serves as an excellent starting material for the synthesis of highly functionalized heterocyclic compounds. The protocols outlined in this application note provide a reliable and efficient pathway to substituted benzofurans. The resulting products are valuable intermediates for further synthetic elaboration, offering access to a diverse range of novel molecules for applications in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromo-6-fluoro-2-methoxyphenol
Introduction
Welcome to the technical support guide for the purification of 3-Bromo-6-fluoro-2-methoxyphenol. This document is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate.[1] Ensuring the high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products.
This guide provides a comprehensive overview of potential impurities, robust purification protocols, and in-depth troubleshooting advice to address common challenges encountered during the purification process.
Understanding the Analyte: this compound
| Property | Value |
| Molecular Formula | C₇H₆BrFO₂ |
| Molecular Weight | 219.95 g/mol |
| Appearance | Varies (often a solid) |
| Key Functional Groups | Phenol (-OH), Methoxy (-OCH₃), Bromo (-Br), Fluoro (-F) |
The presence of multiple functional groups, including the acidic phenol, dictates the compound's polarity and reactivity, which are key considerations for selecting an appropriate purification strategy. The aromatic ring is activated by the electron-donating hydroxyl and methoxy groups, influencing potential side reactions.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues and questions that arise during the purification of this compound.
Q1: What are the likely impurities in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. Common impurities can include:
-
Unreacted Starting Materials: Such as 2-fluoro-6-methoxyphenol.
-
Isomeric Byproducts: Positional isomers may form during the bromination step. For instance, bromination of phenols can yield ortho and para isomers.[2] Depending on the directing effects of the substituents, other isomers could be present.
-
Di-brominated Species: Over-bromination can lead to the formation of di-bromo-fluoro-methoxyphenol byproducts.
-
Degradation Products: Halogenated phenols can be susceptible to degradation, especially under harsh reaction or workup conditions.[3]
-
Residual Solvents: Solvents used in the reaction and extraction steps may be present.
Q2: My crude product is a dark, oily substance. How should I proceed?
A2: The presence of a dark oil suggests significant impurities or "oiling out" instead of crystallization.
-
Initial Assessment: First, attempt to dissolve a small amount of the oil in various solvents to test solubility. This will be crucial for selecting a purification method.
-
Column Chromatography: For oily products that are difficult to crystallize, column chromatography is often the most effective purification method.[4] It allows for the separation of components based on polarity.
-
Avoid Direct Recrystallization: Attempting to recrystallize a highly impure oil directly will likely be unsuccessful and may result in the oiling out phenomenon.[5]
Q3: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve separation?
A3: Poor separation on TLC indicates that the chosen solvent system is not optimal for resolving your product from impurities.
-
Solvent System Optimization: The key is to adjust the polarity of the mobile phase.
-
If the spots are clustered near the baseline, the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
If the spots are clustered near the solvent front, the system is too polar. Increase the proportion of the less polar solvent (e.g., hexane).
-
-
Consider a Different Solvent System: Sometimes, a different combination of solvents is necessary. For example, dichloromethane/methanol or toluene/ethyl acetate might provide better separation for halogenated phenols.
Q4: After column chromatography, my fractions are pure by TLC, but the yield is very low. What could have happened?
A4: Low yield after chromatography can be attributed to several factors:
-
Product Adsorption: Highly polar compounds, like phenols, can irreversibly adsorb to the silica gel. To mitigate this, you can:
-
Deactivate the silica gel by adding a small amount of triethylamine to the eluent (e.g., 0.1-1%). This is particularly useful for basic or acid-sensitive compounds.
-
Use a less active stationary phase like alumina.
-
-
Product Decomposition: The compound may be unstable on silica gel. If you suspect this, minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.
-
Improper Loading: If the crude material was not properly dissolved or was loaded in too large a volume of solvent, it can lead to band broadening and poor separation, resulting in mixed fractions that are discarded.
Part 2: In-Depth Purification Protocols
This section provides detailed, step-by-step protocols for the most common and effective purification methods for this compound.
Method 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities and is well-suited for purifying functionalized phenols.[4][6]
Experimental Protocol:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
-
Column Packing:
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to obtain a dry powder. This "dry loading" technique often results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.
-
-
Fraction Collection:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Troubleshooting Flowchart for Column Chromatography
Caption: Troubleshooting Decision Tree for Flash Chromatography.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found.[7] It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, leading to the formation of pure crystals while impurities remain in the solution.
Experimental Protocol:
-
Solvent Selection:
-
The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.
-
Test small amounts of the crude product in various solvents (e.g., ethanol/water, hexane/ethyl acetate, toluene) to find a suitable system.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals thoroughly to remove all traces of solvent.
-
Troubleshooting Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form | Solution is not supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If necessary, evaporate some solvent to concentrate the solution.[5] |
| "Oiling Out" | The boiling point of the solvent is too high, or the solution is too concentrated. | Add more solvent to the hot solution. If the problem persists, try a different solvent system with a lower boiling point. |
| Low Recovery | Too much solvent was used; the product has some solubility in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Part 3: Purity Assessment
After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed for this purpose.
Analytical Methods for Purity Determination
| Method | Information Provided | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment based on peak area.[8][9] | A robust method for routine quality control. Requires method development to ensure separation from all potential impurities.[10] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile impurities.[11] Provides structural information from the mass spectrum. | The compound must be volatile and thermally stable. Derivatization may be necessary for polar phenols. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR).[8] | ¹H NMR can confirm the structure and identify proton-containing impurities. ¹⁹F and ¹³C NMR can provide further structural confirmation. |
Workflow for Purity Analysis
Caption: General Workflow for Purity Assessment.
Conclusion
The successful purification of this compound is achievable with a systematic approach to selecting and optimizing the appropriate purification technique. By understanding the potential impurities and applying the troubleshooting strategies outlined in this guide, researchers can obtain a high-purity product essential for their research and development endeavors.
References
- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 2. US3293309A - Preparation of o-bromophenols - Google Patents [patents.google.com]
- 3. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 3-Bromo-6-fluoro-2-methoxyphenol
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Bromo-6-fluoro-2-methoxyphenol. It is designed for researchers, chemists, and drug development professionals to help identify and mitigate the formation of common side products, thereby improving yield, purity, and process consistency.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, linking observable problems to their underlying chemical causes and providing actionable solutions.
Q1: My TLC/HPLC analysis shows an unexpected spot with a polarity very similar to my desired product. What is it likely to be?
A: This is almost certainly the isomeric side product, 5-Bromo-4-fluoro-2-methoxyphenol .
-
Causality: The synthesis of this compound typically proceeds via the electrophilic bromination of 4-fluoro-2-methoxyphenol. The starting material's aromatic ring is highly activated by two strong electron-donating groups: a hydroxyl (-OH) and a methoxy (-OCH3). Both of these groups direct incoming electrophiles to their ortho and para positions.
-
The -OH group directs to positions 3 and 5.
-
The -OCH3 group also strongly influences positions 3 and 5.
-
While the desired product forms from substitution at position 3, the alternative ortho position (5) is also electronically activated. The formation of the 5-bromo isomer occurs due to this competing electronic activation, although it is generally the minor product due to greater steric hindrance from the adjacent hydroxyl and fluoro groups.[1][2]
-
-
Troubleshooting & Mitigation:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0°C or below) can increase the kinetic selectivity for the less sterically hindered position 3.
-
Solvent Choice: Using a non-polar solvent like carbon disulfide (CS2) or dichloromethane (CH2Cl2) can sometimes temper the reactivity and improve selectivity compared to polar solvents which can stabilize the charged intermediates that lead to multiple isomers.[3][4]
-
Purification: Due to their similar polarities, separation of these isomers can be challenging. High-performance flash chromatography with a shallow solvent gradient or preparative HPLC may be required.
-
Q2: I'm observing a significant, less-polar spot that runs much faster on my TLC plate. What is this impurity?
A: This impurity is characteristic of the 3,5-Dibromo-4-fluoro-2-methoxyphenol side product.
-
Causality: The high electron density of the 4-fluoro-2-methoxyphenol ring makes it extremely susceptible to electrophilic attack. This high reactivity, a boon for the initial bromination, also makes the mono-brominated product a highly activated substrate for a second bromination.[5] Once the first bromine atom attaches at position 3, the ring remains strongly activated, and a second electrophilic substitution readily occurs at the remaining open and activated position (C5), leading to the dibrominated species. This is a classic issue in the halogenation of highly activated aromatic systems.
-
Troubleshooting & Mitigation:
-
Stoichiometric Control: Use no more than 1.0 equivalent of the brominating agent (e.g., Br2 or N-Bromosuccinimide). Accurate measurement is critical.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration in the reaction mixture, favoring mono-substitution.
-
Low Temperature: Conduct the reaction at low temperatures (0°C or below) to decrease the reaction rate and minimize the chance of over-bromination.
-
Quenching: Once the reaction has reached optimal conversion to the mono-bromo product (monitored by TLC or HPLC), promptly quench the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess brominating agent.[6]
-
Q3: My reaction mixture turned dark brown/black, and the final product is a complex, impure mixture. What went wrong?
A: This indicates the formation of oxidation byproducts , likely quinone-type structures.
-
Causality: Phenols are sensitive to oxidation, and common brominating agents like molecular bromine (Br2) are also potent oxidants. Under harsh conditions—such as elevated temperatures, the presence of excess bromine, or exposure to light—the phenol ring can be oxidized. This process is often autocatalytic and leads to the formation of highly colored, polymeric materials that are difficult to remove.
-
Troubleshooting & Mitigation:
-
Use a Milder Brominating Agent: Consider replacing molecular bromine with N-Bromosuccinimide (NBS). NBS provides a slow, low-concentration source of electrophilic bromine and is generally less oxidizing, leading to cleaner reactions.[7]
-
Protect from Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil), as radical side reactions can be initiated by UV light.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent air oxidation, which can be exacerbated by the reaction conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound?
The most direct and common method is the regioselective electrophilic bromination of 4-fluoro-2-methoxyphenol using a suitable brominating agent like N-Bromosuccinimide (NBS) or molecular bromine (Br2) in an appropriate solvent such as dichloromethane (DCM), chloroform, or acetic acid.
Q2: How do the substituents on the starting material direct the bromination?
The regiochemical outcome is a result of the combined directing effects of the three substituents on the 4-fluoro-2-methoxyphenol ring:
-
-OH (hydroxyl): A very strong activating group, ortho-, para- director.
-
-OCH3 (methoxy): A strong activating group, ortho-, para- director.
-
-F (fluoro): A deactivating group (due to induction) but is ortho-, para-directing (due to resonance).
The powerful activating and directing effects of the -OH and -OCH3 groups overwhelm the deactivating nature of the fluorine, making the ring highly reactive. Both strongly direct the incoming bromine to position 3, making it the major product.
Q3: What analytical techniques are best for identifying these side products and determining purity?
A multi-technique approach is recommended for comprehensive purity assessment:[8]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is effective for separating the starting material, the desired product, and the isomeric and dibrominated side products.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the main components and side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Essential for structural confirmation. The aromatic region will clearly distinguish between the isomers based on coupling patterns and chemical shifts. It can also be used to estimate the ratio of isomers in a mixture.
-
¹³C NMR & ¹⁹F NMR: Provide further structural confirmation and can help identify minor impurities that may not be obvious in the proton NMR.
-
Part 3: Experimental Protocols & Data
Protocol 1: Controlled Synthesis of this compound using NBS
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-fluoro-2-methoxyphenol (1.0 eq) and dissolve it in dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in DCM. Add this solution dropwise to the cooled phenol solution over 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 15-20 minutes. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the desired product from any side products.
Table 1: Summary of Potential Side Products and Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure | Expected Polarity (vs. Product) |
| This compound (Product) | C₇H₆BrFO₂ | 221.03 | Baseline | |
| 4-Fluoro-2-methoxyphenol (Starting Material) | C₇H₇FO₂ | 142.13 | More Polar | |
| 5-Bromo-4-fluoro-2-methoxyphenol (Isomer) | C₇H₆BrFO₂ | 221.03 | Very Similar | |
| 3,5-Dibromo-4-fluoro-2-methoxyphenol (Dibromo) | C₇H₅Br₂FO₂ | 299.92 | Less Polar |
(Note: Placeholder images are used for structures. In a real scenario, these would be chemical drawings.)
Part 4: Visualization of Reaction Pathways
Diagram 1: Main Synthetic Pathway
Caption: Fig 1. Desired reaction for synthesis.
Diagram 2: Formation of Key Side Products
Caption: Fig 2. Competing pathways leading to side products.
References
- 1. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02982B [pubs.rsc.org]
- 2. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 3-Bromo-6-fluoro-2-methoxyphenol
Welcome to the technical support center for the synthesis of 3-Bromo-6-fluoro-2-methoxyphenol (CAS No. 1026796-50-8).[1][] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively.
Synthesis Overview: The Electrophilic Bromination Pathway
The most direct and common route to this compound is the electrophilic aromatic substitution (SEAr) of the precursor, 2-fluoro-6-methoxyphenol. Given the electron-rich nature of the phenol ring, this reaction is typically facile.[3] The primary challenge lies in achieving high regioselectivity for the desired C-3 position and minimizing the formation of isomeric and di-brominated byproducts.
The key to a successful synthesis is the choice of brominating agent and the precise control of reaction conditions. N-Bromosuccinimide (NBS) is often the reagent of choice over molecular bromine (Br₂) for brominating activated aromatic rings, as it can offer milder reaction conditions and improved selectivity.[3][4]
Reaction Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The ideal and most direct precursor is 2-fluoro-6-methoxyphenol . This starting material correctly positions the activating hydroxyl and methoxy groups and the fluoro group to direct the incoming electrophile.
Q2: Which brominating agent is better: N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?
For this specific transformation on an activated phenol, N-Bromosuccinimide (NBS) is highly recommended .
-
Expertise & Experience: NBS provides a low, steady concentration of electrophilic bromine, which helps to control the reaction rate and suppress over-bromination, a common issue with the highly reactive Br₂.[5] It is also a crystalline solid that is safer and easier to handle than volatile, corrosive liquid bromine.
-
Trustworthiness: Using NBS typically leads to cleaner reactions with fewer byproducts, simplifying purification and improving reproducibility.
Q3: How should I monitor the reaction's progress?
The most effective method is Thin-Layer Chromatography (TLC) . Use a suitable mobile phase, such as a 4:1 mixture of Hexane:Ethyl Acetate. The starting material, product, and any byproducts should have distinct Rf values. The reaction is complete when the starting material spot is no longer visible on the TLC plate. For more quantitative analysis, LC-MS or GC-MS can be employed.
Q4: What are the likely byproducts I need to watch for?
The primary byproducts are typically:
-
Di-brominated product: 3,5-Dibromo-6-fluoro-2-methoxyphenol. This arises from the high activation of the aromatic ring.
-
Isomeric monobromophenols: Bromination at other positions on the ring, although less likely due to steric and electronic factors.
-
Succinimide: The byproduct from the NBS reagent, which is typically removed during the aqueous work-up.
Troubleshooting Common Issues
Issue 1: Low or No Yield
Q: My reaction has stalled, or the final isolated yield is significantly lower than expected. What are the primary causes and solutions?
A: Low yield is a multifaceted problem often stemming from reagent quality, reaction conditions, or incomplete reactions.
-
Causality - Reagent Integrity: The hydroxyl group of the phenol is susceptible to oxidation, and NBS can degrade with exposure to moisture or light. Ensure the 2-fluoro-6-methoxyphenol is pure and that the NBS is of high quality and has been stored correctly in a cool, dark, and dry place.
-
Causality - Reaction Conditions: The electrophilicity of bromine from NBS can be influenced by the solvent and temperature.
-
Solvent Choice: Acetonitrile (ACN) or Dichloromethane (DCM) are excellent starting points. Using dimethylformamide (DMF) as a solvent can sometimes lead to high levels of para-selectivity, which is not desired for this specific isomer.[4]
-
Temperature Control: This reaction should be initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to slowly warm to room temperature. Running the reaction at elevated temperatures significantly increases the risk of di-bromination and other side reactions.[6]
-
Table 1: Impact of Key Parameters on Yield
| Parameter | Sub-Optimal Condition | Consequence | Recommended Optimization |
| NBS Stoichiometry | > 1.2 equivalents | Increased di-bromination | Use 1.05–1.1 equivalents of NBS. |
| Temperature | > 25 °C (Room Temp) | Poor selectivity, byproduct formation | Start at 0 °C, then allow to warm to room temp. |
| Solvent | Protic (e.g., Methanol) | Potential for side reactions (e.g., SNAr)[7] | Use aprotic solvents like ACN or DCM. |
| Atmosphere | Air | Oxidation of phenol (dark color) | Run under an inert atmosphere (N₂ or Ar). |
Issue 2: Poor Regioselectivity / Multiple Products
Q: My final product is contaminated with significant amounts of isomers or di-brominated species. How can I improve selectivity for the 3-bromo position?
A: Regioselectivity in this system is governed by the powerful ortho-, para-directing effects of the -OH and -OCH₃ groups. The key is to leverage kinetics and sterics to favor the desired isomer.
-
Causality - Kinetic vs. Thermodynamic Control: Electrophilic aromatic substitution is typically under kinetic control. By keeping the temperature low, you favor the fastest-forming product, which is influenced by both electronics and sterics. The bulky methoxy group may sterically hinder attack at the position ortho to it, favoring bromination ortho to the smaller hydroxyl group.
-
Solution - Gradual Reagent Addition: Instead of adding all the NBS at once, perform a portion-wise or slow addition of the solid NBS to the solution of the phenol at 0 °C. This maintains a low concentration of the electrophile, favoring mono-bromination over di-bromination.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 3: Difficult Purification
Q: I'm struggling to separate the product from the starting material and byproducts using column chromatography. What can I do?
A: Purification challenges often indicate an incomplete reaction or the formation of closely related byproducts.
-
Causality - Similar Polarity: The starting material and the brominated products have very similar polarities, which can make chromatographic separation difficult.
-
Solution - Optimized Work-up: Before chromatography, ensure a thorough aqueous work-up. Wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted NBS or bromine, followed by a brine wash to remove water. Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Solution - Chromatography Technique:
-
Use a high-quality silica gel with a fine mesh size for better resolution.
-
Employ a shallow gradient during elution. Start with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and slowly increase the polarity.
-
If separation is still difficult, consider alternative purification methods like recrystallization if the product is a solid.[8]
-
Optimized Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality for each step is explained to ensure trustworthiness and adaptability.
Materials:
-
2-fluoro-6-methoxyphenol (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aq. Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Inert Atmosphere Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-6-methoxyphenol (1.0 eq). Purge the flask with an inert gas (Nitrogen or Argon). This prevents the oxidation of the electron-rich phenol.
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the phenol) via syringe and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: This is critical for controlling the initial rate of this fast reaction, thereby minimizing the formation of di-substituted byproducts.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly. Causality: Slow, portion-wise addition maintains a low concentration of the brominating agent, favoring selective mono-bromination.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., 4:1 Hexane:EtOAc), checking for the disappearance of the starting material spot.
-
Quenching & Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ (1x) to quench any remaining NBS. Then, wash with water (2x) and finally with brine (1x). Causality: This work-up removes the succinimide byproduct and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 15% EtOAc). Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as the final product.
References
- 1. 2abiotech.net [2abiotech.net]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. acgpubs.org [acgpubs.org]
- 8. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Overcoming Low Reactivity of 3-Bromo-6-fluoro-2-methoxyphenol in Cross-Coupling Reactions
Welcome to the technical support guide for 3-Bromo-6-fluoro-2-methoxyphenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with this sterically hindered and electronically complex aryl bromide in palladium-catalyzed cross-coupling reactions.
Part 1: The Root Cause Analysis - Why is this compound a Challenging Substrate?
Q1: My coupling reactions with this compound are consistently low-yielding. What makes this substrate so difficult to work with?
A1: The low reactivity of this compound is not due to a single factor, but rather a combination of significant steric and electronic challenges that impede the key steps of the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst to the carbon-bromine bond.
-
Steric Hindrance: The primary obstacle is the severe steric bulk around the bromine atom. The methoxy group (-OCH₃) at the C2 position is ortho to the bromine at C3. This proximity physically shields the C-Br bond, making it difficult for the bulky palladium catalyst to approach and insert itself, a crucial first step for the reaction to proceed. Overcoming this requires specialized, sterically demanding ligands.[1][2]
-
Electronic Effects: The substituents on the aromatic ring create a complex electronic environment.
-
The fluoro group at C6 is strongly electron-withdrawing, which can be beneficial as it makes the C-Br bond more susceptible to oxidative addition.
-
However, the methoxy (-OCH₃) and hydroxyl (-OH) groups are both potent electron-donating groups by resonance. This electron donation increases the electron density of the C-Br bond, making oxidative addition more difficult.
-
-
Catalyst Inhibition by the Phenol Group: The free hydroxyl group is acidic. Under the basic conditions required for most cross-coupling reactions, it deprotonates to form a phenoxide. This phenoxide can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.[3][4]
Part 2: Troubleshooting Guide for Key Cross-Coupling Reactions
This section provides specific, actionable advice for the most common coupling reactions attempted with this substrate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is highly sensitive to the issues presented by this substrate.[5][6]
Q2: My Suzuki-Miyaura reaction is failing or giving trace product. What are the most likely causes and solutions?
A2: Failure in a Suzuki-Miyaura coupling with this substrate typically points to one of four areas: catalyst/ligand choice, base, side reactions, or the boronic acid partner.
Troubleshooting Steps:
-
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this sterically demanding coupling.[7] You need a system that promotes the difficult oxidative addition step.
-
Solution: Switch to a catalyst system featuring a bulky, electron-rich dialkylbiarylphosphine ligand. These ligands stabilize the monoligated Pd(0) species, which is the active catalyst, and their size helps force the oxidative addition to occur.[8][9][10] Modern, pre-formed palladium "precatalysts" are highly recommended as they ensure efficient generation of the active catalyst.[11][12][13][14]
-
-
Re-evaluate Your Base and Solvent: The choice of base is critical, especially with the free phenol.
-
Problem: Strong bases like sodium tert-butoxide (NaOtBu) can be too harsh. Carbonate bases (K₂CO₃, Cs₂CO₃) are often used, but their effectiveness can vary.[15][16]
-
Solution: Potassium phosphate (K₃PO₄) is often an excellent choice for couplings involving phenols. It is sufficiently basic to promote the reaction but generally mild enough to avoid side reactions. Use an anhydrous solvent system like dioxane/water (e.g., 5:1) or toluene/water. Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.[15]
-
-
Check for Side Reactions: Low yields are often accompanied by byproducts.
-
Protodebromination: The C-Br bond is replaced by a C-H bond. This is common when oxidative addition is slow.
-
Homocoupling: Your boronic acid couples with itself. This suggests the transmetalation step is occurring, but the final reductive elimination with the desired partner is failing.
-
Solution: Monitor the reaction by TLC or LC-MS to identify byproducts. The presence of these often confirms that a more active catalyst system is needed.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Boronic Acid | Aryl- or Vinyl-B(OH)₂ | 1.2 - 1.5 equiv |
| Pd Source | XPhos Pd G3 or SPhos Pd G3 | 2 mol%. These are air-stable precatalysts that reliably generate the active LPd(0) species.[12] |
| Ligand | XPhos or SPhos | Included in the precatalyst (L:Pd ratio of ~2:1 is built-in). |
| Base | K₃PO₄ (finely ground) | 3.0 equiv. Mild and effective for substrates with free hydroxyl groups. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | A common and effective solvent system for Suzuki reactions. Must be degassed. |
| Temperature | 80 - 110 °C | Start at 80 °C and increase if reactivity is low. |
| Atmosphere | Nitrogen or Argon | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Q3: I've tried the recommended starting conditions, but the yield is still below 50%. What is my next step?
A3: If initial optimization fails, a systematic approach is necessary. The following workflow can help diagnose and solve the problem.
-
Screen Ligands: While XPhos and SPhos are excellent starting points, other dialkylbiarylphosphine ligands like RuPhos or BrettPhos might offer superior performance for your specific substrate combination.[9][17]
-
Protect the Phenol: If catalyst inhibition is suspected, protecting the hydroxyl group is a robust strategy. Converting it to a methyl ether (using MeI, K₂CO₃) or a more labile group like methoxymethyl (MOM) ether can dramatically improve yields by preventing catalyst coordination. This adds steps but is often the most reliable solution.
-
Use a Boronic Ester: Pinacol boronic esters (Bpin) can sometimes be more stable and reactive than their corresponding boronic acids, reducing the rate of homocoupling and protodeboronation.[9]
Buchwald-Hartwig Amination
Forming a C-N bond with this substrate presents similar steric challenges to the Suzuki coupling, requiring highly active catalyst systems.[18][19]
Q4: I am attempting a Buchwald-Hartwig amination and see no product formation. Which catalyst systems are effective for C-N coupling with such a hindered aryl bromide?
A4: The Buchwald-Hartwig amination is extremely sensitive to ligand structure when using hindered substrates.[20][21] The key is to use a catalyst system known to facilitate C-N reductive elimination, which can be the rate-limiting step.
-
Recommended Catalyst Systems: For hindered aryl bromides, catalyst systems based on bulky dialkylbiaryl phosphines are essential.[17][18] Josiphos-type ligands in combination with a palladium source can also be effective.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[19]
-
Amine Coupling Partner: The nature of the amine (primary, secondary, aniline) will influence the optimal ligand choice. For example, ligands like RuPhos are often particularly effective for coupling with primary amines, while BrettPhos may be better for secondary amines.[10][17]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.2 equiv |
| Pd Source | RuPhos Pd G3 or BrettPhos Pd G3 | 2 mol%. Advanced precatalysts designed for challenging C-N couplings.[12] |
| Ligand | RuPhos or BrettPhos | Included in the precatalyst. |
| Base | NaOtBu or LHMDS | 1.5 equiv. Strong, non-nucleophilic bases required to deprotonate the amine. |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous, non-protic solvents are crucial. Must be degassed. |
| Temperature | 100 - 110 °C | High temperatures are typically required to overcome the steric barrier. |
| Atmosphere | Nitrogen or Argon | Absolutely critical for catalyst stability and activity. |
Part 3: General Frequently Asked Questions (FAQs)
Q5: Should I protect the phenol group before attempting a coupling reaction?
A5: It is highly recommended. While some reactions may proceed with the free phenol, protecting it eliminates a major potential point of failure.
-
Pros: Prevents catalyst deactivation via phenoxide coordination, simplifies reaction optimization, and often leads to cleaner reactions with higher and more reproducible yields.
-
Cons: Adds two steps to the synthesis (protection and deprotection).
-
Recommended Protecting Groups: A simple methyl ether (using a base like K₂CO₃ and a methylating agent like methyl iodide or dimethyl sulfate) is robust and straightforward if you do not need to deprotect it later. If removal is necessary, a MOM (methoxymethyl) or SEM (2-(trimethylsilyl)ethoxymethyl) ether offers protection under basic coupling conditions and can be removed with acid.
Q6: Are there alternative coupling strategies if palladium-catalyzed methods consistently fail?
A6: Yes. If extensive optimization of Pd-catalyzed protocols is unsuccessful, consider alternative transition-metal-catalyzed reactions.
-
Ullmann Condensation (Copper-Catalyzed): The Ullmann reaction is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst.[22] Modern protocols often use ligands to facilitate the reaction under milder conditions than the harsh, traditional methods.[23][24] This can be particularly useful for C-O etherification reactions with the phenolic hydroxyl group and can sometimes tolerate steric hindrance better than palladium systems.[25][26]
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. reddit.com [reddit.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. "Effects on Altering Reaction Conditions in Suzuki Cross Coupling React" by Javier Alejandro Perez [scholarworks.utrgv.edu]
- 17. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 23. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 26. researchgate.net [researchgate.net]
Preventing decomposition of 3-Bromo-6-fluoro-2-methoxyphenol during reactions
Welcome to the technical support center for 3-Bromo-6-fluoro-2-methoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a substituted phenol, this compound possesses inherent reactivity that, while synthetically useful, can also lead to decomposition if not handled with care. This document provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to ensure the integrity of your reactions and the purity of your products.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm noticing a gradual darkening of my this compound solid during storage. What's happening and how can I prevent it?
This is a classic sign of phenolic oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by light, air (oxygen), and trace metal impurities. This process often leads to the formation of highly colored quinone-type structures.
Core Causality: Phenols can be oxidized via a one-electron process to form a phenoxy radical. This radical is resonance-stabilized, but it can dimerize or react further with oxygen to generate complex, colored byproducts. This degradation is often accelerated under basic conditions or in the presence of transition metals which can facilitate electron transfer.[1][2]
Preventative Storage Protocol:
To ensure long-term stability, proper storage is non-negotiable.
| Parameter | Recommended Protocol | Poor Practice to Avoid |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Storage in containers with significant headspace open to air. |
| Temperature | Keep in a cool, dry place. Refrigeration is recommended. | Storing on a lab bench exposed to temperature fluctuations. |
| Light | Use an amber or opaque vial to protect from light. | Storing in a clear glass container. |
| Container | Keep container tightly sealed to prevent moisture and air ingress.[3][4] | Leaving the container improperly sealed or open. |
Question 2: My reaction mixture is turning brown/black upon adding a base. What are the likely decomposition pathways, and how can I mitigate this?
This is the most common issue encountered when working with phenols. The addition of a base deprotonates the hydroxyl group to form a phenoxide. While this is often the desired first step for reactions like Williamson ether synthesis or O-acylation, the resulting phenoxide is significantly more electron-rich and thus, far more susceptible to oxidation than the neutral phenol.
Primary Decomposition Pathways:
-
Oxidative Degradation: The primary culprit is oxidation of the intermediate phenoxide. This is rapidly accelerated by dissolved oxygen in your solvent and any trace metal contaminants.[2][5]
-
O-Demethylation: While less common under basic conditions, strong nucleophiles or harsh conditions could potentially lead to the cleavage of the methyl ether. This is more of a concern with strong Lewis acids (e.g., BBr₃) or certain heating conditions.
-
Aromatic Substitution/Side Reactions: The electron-donating nature of the resulting phenoxide, combined with the activating/directing effects of the other substituents, can lead to undesired side reactions if potent electrophiles are present or generated in situ.
Workflow for Troubleshooting Reaction Decomposition:
Caption: A decision tree for troubleshooting reaction discoloration.
Question 3: Which base should I choose for reactions involving the deprotonation of this compound?
The choice of base is critical. The goal is to achieve complete and rapid deprotonation of the phenol without introducing side reactions.
| Base Type | Examples | Pros | Cons & Decomposition Risks |
| Alkali Hydroxides | NaOH, KOH | Inexpensive, readily available. | Often contain water and metal impurities. Highly aggressive, can promote rapid oxidation and potentially catalyze other side reactions. Generally not recommended. |
| Alkali Carbonates | K₂CO₃, Cs₂CO₃ | Mild, generally low-risk for oxidation, readily available. Cs₂CO₃ is highly effective in polar aprotic solvents. | Can be slow to react in some solvents. K₂CO₃ has limited solubility. |
| Metal Hydrides | NaH, KH | Strong, irreversible deprotonation. | Highly reactive, requires careful handling and strictly anhydrous conditions. Can contain metal impurities that catalyze decomposition. |
| Organic Amines | DIPEA, Et₃N | Soluble in organic solvents. | Often not strong enough to fully deprotonate the phenol, leading to an equilibrium and slow reactions. |
| Strong, Non-Nucleophilic | DBU, t-BuOK | Very strong, good for sterically hindered cases. | Can be too aggressive, promoting elimination or other side reactions with sensitive substrates. |
Senior Scientist Recommendation: For most applications, such as O-alkylation or O-acylation, Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile is an excellent starting point. It is effective and generally minimizes oxidative side reactions. For cases requiring a stronger base, Sodium Hydride (NaH) can be used, but only with rigorously degassed solvents and under a strict inert atmosphere.
Question 4: How can I perform a quick stability test before running my full-scale reaction?
A self-validating control experiment is a cornerstone of robust process development. Before committing large quantities of valuable materials, test the stability of your starting material under the proposed reaction conditions.
Protocol: Inert-Atmosphere Stability Test
-
Setup: To a clean, dry vial equipped with a magnetic stir bar, add this compound (e.g., 20 mg).
-
Inerting: Seal the vial with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition: Add your chosen reaction solvent (e.g., 1 mL of anhydrous, degassed DMF) via syringe.
-
Baseline TLC: Take a small aliquot of the solution and spot it on a TLC plate. This is your t=0 reference.
-
Reagent Addition: Add your base (e.g., Cs₂CO₃) and any catalyst you plan to use, but do not add the final electrophile/coupling partner.
-
Incubation: Stir the mixture at your planned reaction temperature for 1-2 hours.
-
Monitoring: At 30-minute intervals, take another small aliquot, quench it with a drop of dilute acid (e.g., 1M HCl) to neutralize the base, and spot it on the same TLC plate next to your reference.
-
Analysis: Develop the TLC plate. If you see only the starting material spot in all lanes, your compound is stable under these conditions. If new, lower Rf spots or streaking appear, decomposition is occurring, and you must re-evaluate your conditions (e.g., lower temperature, different base or solvent).
Visualization of the Stability Test Workflow:
Caption: A step-by-step workflow for the stability test protocol.
References
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Bromo-6-fluoro-2-methoxyphenol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-fluoro-2-methoxyphenol. This guide is designed to provide in-depth, practical advice to navigate the common challenges encountered during the chemical manipulation of this versatile building block. Drawing upon established chemical principles and field-proven insights, this resource aims to be your first point of reference for troubleshooting your reactions and optimizing your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of?
This compound is a polyfunctional aromatic compound with distinct reactive sites. The interplay of its substituents—a bromine atom, a fluorine atom, a hydroxyl group, and a methoxy group—governs its chemical behavior.
-
Bromine Atom: The bromine at the 3-position is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine at the 6-position influences the electronics of the aromatic ring, potentially affecting the rates and regioselectivity of reactions.
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can participate in a range of reactions, including etherification, esterification, and O-alkylation. It is also a strongly activating ortho-, para-director in electrophilic aromatic substitution, though the steric hindrance from the adjacent methoxy group and the electronic effects of the other substituents will modulate this reactivity.[1][2][3]
-
Methoxy Group: The methoxy group at the 2-position is an electron-donating group and can be cleaved under specific conditions to reveal a second phenolic hydroxyl group. Its presence also sterically hinders the adjacent hydroxyl and bromo substituents.
Understanding the electronic and steric effects of each of these groups is crucial for predicting reactivity and troubleshooting unexpected outcomes.
Q2: What are the primary safety precautions I should take when working with this compound and its reactions?
As with any halogenated organic compound, appropriate safety measures are paramount.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile starting materials, reagents, or byproducts.
-
Handling of Brominating and Debrominating Agents: Reactions involving bromine or reagents like boron tribromide (BBr3) should be handled with extreme care due to their corrosive and toxic nature. Ensure that you are familiar with the specific safety data sheets (SDS) for all reagents used.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's environmental health and safety guidelines. Halogenated organic waste often requires specific disposal procedures.
Troubleshooting Common Reactions
This section addresses specific issues you might encounter during common transformations of this compound.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds at the 3-position of the phenol ring. However, challenges can arise.
Problem: Low or no yield of the coupled product.
-
Potential Cause 1: Inactive Catalyst. The choice of palladium catalyst and ligand is critical. The electron-rich nature of the methoxy group and the presence of the ortho-hydroxyl group can influence the oxidative addition step.
-
Solution:
-
Screen a variety of palladium catalysts and ligands. For electron-rich aryl bromides, ligands such as SPhos, XPhos, or RuPhos are often effective.
-
Ensure your catalyst is not deactivated. Use fresh catalyst or a pre-catalyst that is activated in situ.
-
Degas your reaction mixture thoroughly to remove oxygen, which can oxidize the Pd(0) catalyst.[4]
-
-
-
Potential Cause 2: Inefficient Transmetalation. The transfer of the organoboron species to the palladium center can be sluggish.
-
Potential Cause 3: Protodeboronation of the Boronic Acid/Ester. The boronic acid or ester coupling partner can be unstable under the reaction conditions, leading to its decomposition before coupling occurs.
-
Solution:
-
Use the boronic acid or ester as fresh as possible.
-
Consider using a more stable boronic ester derivative, such as a pinacol ester.
-
Minimize the reaction time by monitoring the reaction closely by TLC or LC-MS.
-
-
Problem: Formation of Homocoupling and/or Dehalogenation Byproducts.
-
Potential Cause 1: Homocoupling of the Boronic Acid. This side reaction is often promoted by the presence of oxygen.[4]
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere (e-g., nitrogen or argon) is essential.
-
-
Potential Cause 2: Dehalogenation (Hydrodebromination). The bromine atom is replaced by a hydrogen atom.
-
Solution:
-
This can sometimes be minimized by changing the solvent or the base.
-
Ensure that your starting materials and solvents are free of any reducing agents.
-
-
| Parameter | Recommendation for Suzuki-Miyaura Coupling | Rationale |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, or catalysts with Buchwald ligands (e.g., SPhos, XPhos) | To overcome potential electronic deactivation and steric hindrance. |
| Base | K2CO3, Cs2CO3, K3PO4 | To facilitate transmetalation without causing significant side reactions. |
| Solvent | Toluene, Dioxane, or DMF, often with a small amount of water | To ensure solubility of all components and potentially aid in transmetalation. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent catalyst deactivation and homocoupling side reactions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and then the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (often 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the crude product by column chromatography.
Ether Cleavage (Demethylation)
Cleavage of the methoxy group to yield the corresponding catechol is a common transformation. Boron tribromide (BBr3) is a frequently used reagent for this purpose.
Problem: Incomplete Demethylation.
-
Potential Cause 1: Insufficient Reagent. While BBr3 is a powerful Lewis acid, stoichiometric amounts are often required.
-
Potential Cause 2: Low Reaction Temperature. While many BBr3-mediated demethylations proceed at low temperatures, some substrates require more forcing conditions.
-
Solution: If the reaction is sluggish at 0 °C or room temperature, consider gradually increasing the temperature. However, be mindful of potential side reactions at higher temperatures. Monitor the reaction closely by TLC.
-
Problem: Formation of Unidentified Byproducts.
-
Potential Cause 1: Reaction with Other Functional Groups. BBr3 can potentially react with the phenolic hydroxyl group or even the aromatic ring at higher temperatures.
-
Solution:
-
Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to improve selectivity.
-
Consider protecting the hydroxyl group as a silyl ether or another protecting group that is stable to BBr3 if side reactions with the phenol are a concern.
-
-
-
Potential Cause 2: Complexation and Difficult Work-up. Boron complexes can form during the reaction, leading to emulsions or precipitation during the aqueous work-up.[8]
-
Solution:
-
Quench the reaction carefully at low temperature by the slow addition of methanol or water.
-
If an agglomerate forms between the organic and aqueous layers during extraction, the addition of brine may help to break the emulsion.[8]
-
A common work-up procedure involves quenching with methanol, followed by evaporation of the solvent to remove boron as volatile trimethyl borate. The residue is then taken up in an organic solvent and washed with water or brine.
-
-
Experimental Protocol: General Procedure for Demethylation with BBr3
-
Dissolve this compound in a dry, inert solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of BBr3 (1.0-1.5 equivalents) in the same solvent.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench it by the slow addition of methanol at low temperature.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure. Co-evaporation with methanol several times can help to remove boron residues.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can then be purified by chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
While less common for this specific substrate due to the presence of the more reactive bromine atom for cross-coupling, under certain conditions, nucleophilic aromatic substitution could be a possibility, particularly if the bromine has been replaced or if a very strong nucleophile is used with activation.
Problem: No Reaction or Poor Conversion.
-
Potential Cause 1: Insufficient Ring Activation. The aromatic ring of this compound is not strongly activated towards SNAr. The methoxy group is electron-donating, which disfavors nucleophilic attack.
-
Solution: SNAr on this ring system is inherently difficult. To facilitate such a reaction, a strongly electron-withdrawing group would likely need to be installed on the ring, or a very powerful nucleophile and forcing conditions would be required.
-
Problem: Lack of Regioselectivity.
-
Potential Cause 1: Multiple Potential Leaving Groups. If a reaction were to proceed, both the bromine and fluorine atoms could potentially act as leaving groups.
-
Solution: The relative reactivity would depend on the specific reaction conditions and the nucleophile. Generally, in SNAr reactions, fluoride is a better leaving group than bromide if the attack of the nucleophile is the rate-determining step, due to its higher electronegativity which increases the electrophilicity of the carbon it is attached to.[9] However, C-Br bonds are weaker than C-F bonds, which can influence reactivity in other mechanistic pathways.
-
Given the challenges, for introducing nucleophiles to the aromatic ring, it is generally more practical to first perform a Suzuki or other cross-coupling reaction to install a group that can then be converted to the desired functionality.
Analytical and Purification Guidance
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of your reactions.
-
Visualization of Phenols: Phenolic compounds can often be visualized on a TLC plate using a variety of stains. A common and effective stain for phenols is a potassium permanganate (KMnO4) solution. Phenols will typically appear as yellow-brown spots on a purple background. UV light can also be used if the compounds are UV-active.[10][11][12]
-
Purification:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying reaction mixtures containing this compound and its derivatives. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Removal of Boron Byproducts: After Suzuki or demethylation reactions, boron-containing byproducts can sometimes be challenging to remove. As mentioned in the BBr3 work-up, co-evaporation with methanol is an effective technique.
-
Removal of Tin Byproducts: If you are performing a Stille coupling, tin byproducts can be difficult to remove. A common method is to wash the organic layer with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tin fluorides that can be filtered off.
Logical Troubleshooting Workflow
Here is a visual guide to a logical troubleshooting process for a common reaction, such as a Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. (±)-Polysiphenol and Other Analogues via Symmetrical Intermolecular Dimerizations: A Synthetic, Spectroscopic, Structural, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. silicycle.com [silicycle.com]
- 11. theory.labster.com [theory.labster.com]
- 12. TLC fractionation and visualization of selected phenolic compounds applied as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity in Reactions with 3-Bromo-6-fluoro-2-methoxyphenol
Answering the user's request.
Welcome to the dedicated technical support guide for 3-Bromo-6-fluoro-2-methoxyphenol. This document is crafted for drug development professionals, researchers, and synthetic chemists who are leveraging this polysubstituted phenol in their synthetic campaigns. The unique arrangement of activating, deactivating, and sterically demanding groups on this molecule presents both opportunities and significant challenges in controlling reaction regioselectivity. This guide provides field-proven insights, troubleshooting protocols, and a mechanistic rationale to help you navigate these complexities and achieve your desired synthetic outcomes.
Part 1: Foundational Principles & Frequently Asked Questions
A clear understanding of the electronic and steric landscape of this compound is the bedrock of predictable synthesis. This section addresses the most fundamental questions regarding its reactivity.
Q1: How do the substituents on this compound influence its reactivity in electrophilic aromatic substitution (EAS)?
A1: The regiochemical outcome of an EAS reaction on this substrate is a classic case of competing directing effects. The final result depends on the balance between the powerful electronic activation from the hydroxyl and methoxy groups versus the deactivating, but still ortho, para-directing, nature of the halogens.[1][2][3]
-
Activating Groups (-OH, -OCH₃): The hydroxyl (-OH) and methoxy (-OCH₃) groups are potent activating groups. They donate electron density into the aromatic ring via resonance, making the ring highly nucleophilic.[4][5] This effect is strongest at the positions ortho and para to them.
-
Deactivating Groups (-Br, -F): The bromo (-Br) and fluoro (-F) groups are deactivating due to their strong inductive electron withdrawal. However, they possess lone pairs that can participate in resonance, which directs incoming electrophiles to the ortho and para positions.[1][2]
Consolidated Directing Effects:
| Substituent | Position | Electronic Nature | Directing Effect | Strength |
| -OH | C1 | Activating | ortho, para | Strong |
| -OCH₃ | C2 | Activating | ortho, para | Strong |
| -Br | C3 | Deactivating | ortho, para | Weak |
| -F | C6 | Deactivating | ortho, para | Weak |
The cumulative effect strongly activates positions C4 and C5. C4 is para to the methoxy group and meta to the hydroxyl, while C5 is ortho to the hydroxyl and meta to the methoxy. The hydroxyl group is generally a more powerful activating group than the methoxy group, suggesting C5 might be slightly favored, but steric hindrance and reaction conditions play a decisive role.
Caption: Logical flow of directing effects for electrophilic attack.
Part 2: Troubleshooting Guides for Common Reactions
This section provides structured solutions to specific problems you may encounter during synthesis.
Issue 1: Poor Regioselectivity and/or Over-reaction during Nitration
-
Symptom: Your nitration reaction (e.g., using HNO₃/H₂SO₄) yields a mixture of 4-nitro and 5-nitro isomers, often with significant amounts of dinitrated or decomposition byproducts. Separation is proving difficult.
-
Scientific Rationale: The substrate is highly activated towards EAS.[5] Standard nitrating conditions are too harsh, leading to low selectivity between the electronically similar C4 and C5 positions and promoting further reaction.[6][7] The strong acidic medium can also lead to side reactions.
-
Troubleshooting & Protocol: The key is to use milder conditions that generate the nitronium ion (NO₂⁺) in a more controlled manner.
Solution Strategy:
-
Milder Reagents: Avoid strong mixed acids. Reagents like strontium nitrate (Sr(NO₃)₂) with H₂SO₄-silica or copper(II) nitrate (Cu(NO₃)₂) can offer excellent regioselectivity under milder conditions.[8][9]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to enhance kinetic control and favor the formation of the thermodynamically more stable product.[10]
-
Solvent Choice: Using a non-polar solvent can sometimes influence regioselectivity.[11]
Detailed Protocol: Regioselective Nitration using Sr(NO₃)₂ / H₂SO₄-Silica
-
Catalyst Preparation: Prepare H₂SO₄-silica by slowly adding concentrated H₂SO₄ to activated silica gel and mixing thoroughly.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, add the H₂SO₄-silica catalyst.
-
Reagent Addition: Add strontium nitrate (Sr(NO₃)₂, 1.1 eq) portion-wise over 15 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove the solid catalyst. Wash the filtrate with saturated NaHCO₃ solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography to isolate the desired mono-nitro product.
-
Issue 2: Low Conversion in Suzuki-Miyaura Cross-Coupling at the C3-Position
-
Symptom: You are attempting to couple a boronic acid at the C3-Br position but observe mainly starting material, even at elevated temperatures.
-
Scientific Rationale: The C3-Br bond is sterically hindered by the flanking -OCH₃ group at C2. This hindrance can significantly slow down the rate-limiting oxidative addition step of the palladium catalyst into the C-Br bond.[12][13] Furthermore, the acidic proton of the phenol can interfere with the basic conditions required for the reaction.
-
Troubleshooting & Protocol: Success hinges on choosing a catalytic system designed for sterically demanding substrates and, potentially, protecting the phenol.
Solution Strategy:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can more readily access the hindered C-Br bond. Ligands like SPhos, XPhos, or AntPhos are excellent candidates.[14][15]
-
Base Optimization: Use a suitable base to facilitate the transmetalation step without causing decomposition. K₃PO₄ is often a good starting point, with Cs₂CO₃ being a stronger alternative for challenging cases.
-
Protecting Group: Protecting the phenol as a methyl ether or silyl ether can prevent side reactions and improve catalyst turnover.
Detailed Protocol: Suzuki Coupling with a Sterically Hindered Substrate
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 4-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of toluene and water.
-
Heating: Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring.
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
-
Caption: Decision workflow for troubleshooting Suzuki-Miyaura reactions.
Issue 3: Difficulty in Achieving C-N Coupling (Buchwald-Hartwig Amination)
-
Symptom: Your Buchwald-Hartwig amination at the C3-Br position is sluggish, requires high catalyst loading, or results in significant hydrodehalogenation (loss of bromine).
-
Scientific Rationale: Similar to the Suzuki coupling, steric hindrance around the C3-Br bond is the primary culprit. This hindrance can disfavor the oxidative addition step and reductive elimination. The choice of base is also critical, as it must be strong enough to deprotonate the amine but not so strong as to cause side reactions.[16][17]
-
Troubleshooting & Protocol: The solution lies in using a modern, highly active catalyst system specifically developed for challenging substrates.
Solution Strategy:
-
Advanced Catalyst Systems: Employ a combination of a palladium precatalyst and a specialized biarylphosphine ligand. The RuPhos or XantPhos ligands are often effective for coupling with a wide range of amines.[18][19]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential for success.
Detailed Protocol: Buchwald-Hartwig Amination
-
Inert Setup: Assemble the reaction under an inert atmosphere (argon or nitrogen).
-
Reagent Loading: To a dry flask, add the palladium precatalyst (e.g., XantPhos Pd G3, 2-5 mol%), the base (NaOtBu, 1.4 eq), this compound (1.0 eq), and the amine (1.2 eq).
-
Solvent and Heating: Add anhydrous, degassed toluene and heat the mixture to 100-120 °C.
-
Monitoring: Follow the reaction's progress using GC-MS or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ether or ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify via column chromatography.
-
References
- 1. Directing Effects | ChemTalk [chemistrytalk.org]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic substitution | chemistry | Britannica [britannica.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-6-fluoro-2-methoxyphenol
Welcome to the technical support center for the purification of 3-Bromo-6-fluoro-2-methoxyphenol (CAS No. 1026796-50-8). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this important synthetic intermediate. Commercial batches of this compound often contain impurities arising from its synthesis, which can impact the outcome of subsequent reactions. This document provides in-depth, field-proven insights and detailed protocols to help you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: While a specific certificate of analysis for your batch is the most accurate source, impurities in commercial this compound typically arise from the synthetic route, which likely involves the electrophilic bromination of a fluoro-methoxyphenol precursor. Based on this, the most probable impurities are:
-
Unreacted Starting Material: Such as 4-fluoro-2-methoxyphenol.
-
Positional Isomers: Formed during the bromination step due to the directing effects of the hydroxyl and methoxy groups. The most likely isomer is 5-bromo-4-fluoro-2-methoxyphenol.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species.
-
Residual Solvents: Solvents used in the synthesis and initial purification steps may be present.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: Unexpected peaks in your NMR spectrum are likely due to the impurities mentioned above. To identify them, you can:
-
Consult Reference Spectra: Compare your spectrum with reference spectra of the suspected impurities if available.
-
Spiking Studies: Add a small amount of a suspected impurity (e.g., the starting material) to your sample and re-acquire the NMR spectrum. An increase in the intensity of a specific peak will confirm the identity of that impurity.
-
2D NMR Techniques: Techniques like COSY and HSQC can help in assigning proton and carbon signals and elucidating the structure of unknown impurities.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool for separating and identifying impurities based on their retention times and mass-to-charge ratios.
Q3: I am observing a poor yield after recrystallization. What can I do to improve it?
A3: A low yield during recrystallization can be due to several factors:
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant amount. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation. You can also try to obtain a second crop of crystals by concentrating the mother liquor.
Q4: How can I effectively separate the positional isomers of this compound?
A4: Positional isomers often have very similar physical properties, making their separation challenging.
-
Fractional Recrystallization: This technique involves multiple recrystallization steps and can sometimes be effective if the isomers have slightly different solubilities in a particular solvent system.
-
Column Chromatography: This is generally the most effective method for separating positional isomers. A careful selection of the stationary phase (e.g., silica gel) and a well-optimized mobile phase are crucial. Developing the separation on Thin Layer Chromatography (TLC) first is highly recommended to determine the optimal eluent system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent colored impurities | Highly conjugated byproducts or oxidation of the phenol. | Add a small amount of activated charcoal to the hot solution during recrystallization before the hot filtration step. |
| Product "oils out" instead of crystallizing | The compound is coming out of solution at a temperature above its melting point. | Add more of the primary solvent to lower the saturation point. Allow the solution to cool more slowly. Use a seed crystal to induce crystallization at a lower temperature. |
| Co-elution of impurities during column chromatography | The polarity of the mobile phase is too high or not optimized. The stationary phase is not providing adequate separation. | Use a shallower gradient or an isocratic elution with a less polar solvent system. Test different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). Consider using a different stationary phase like alumina. |
| Broad peaks in NMR spectrum | Paramagnetic impurities, sample aggregation, or poor shimming. | Degas the sample. Dilute the sample. Re-shim the NMR spectrometer. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for removing less polar and more polar impurities from crude this compound.
Materials:
-
Crude this compound
-
Heptane (or Hexane)
-
Ethyl Acetate
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of a hot solvent mixture, such as heptane with a small amount of ethyl acetate to aid dissolution. Heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol is recommended for the separation of closely related impurities such as positional isomers.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal solvent system should provide good separation of the main spot from the impurities, with the main compound having an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the pre-determined mobile phase from the TLC analysis. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the elution by spotting fractions on TLC plates and visualizing them under a UV lamp. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualization of Workflows
Caption: General workflows for the purification of this compound.
Validation & Comparative
A Senior Application Scientist's Guide to Strategic Reagent Selection in Cross-Coupling Reactions
An In-Depth Guide to Alternative Reagents for 3-Bromo-6-fluoro-2-methoxyphenol in Synthesis
Introduction: The Role and Limitations of this compound
This compound is a valuable substituted aromatic building block, frequently employed in the synthesis of complex molecules within the pharmaceutical, agrochemical, and materials science sectors. Its utility primarily stems from the presence of a bromine atom, which serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. Reactions like the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are routinely performed using this substrate.[1][2]
However, reliance on a single reagent can impose limitations on a synthetic campaign. The reactivity of the C-Br bond, while generally reliable, may not be optimal for all transformations. Challenges such as catalyst poisoning, sluggish reaction kinetics, or the need for harsh reaction conditions can arise. Furthermore, factors like cost, availability, and the desire for orthogonal reactivity in multi-step syntheses necessitate a thorough understanding of viable alternatives. This guide provides a comparative analysis of alternative reagents, supported by experimental data and mechanistic insights, to empower researchers in making strategic decisions for their synthetic endeavors.
Strategic Alternatives: A Comparative Framework
The primary point of variation in alternatives to this compound is the nature of the group at the 3-position, which dictates its reactivity as an electrophile in cross-coupling reactions. Alternatively, the functionality can be converted to a nucleophilic partner. We will explore these alternatives, focusing on their performance in palladium-catalyzed reactions.
The general reactivity order for oxidative addition to a Pd(0) catalyst, the key step in many cross-coupling cycles, is a crucial concept: I > Br ≈ OTf > Cl .[3] This trend, however, can be modulated by the choice of catalyst system (ligand and metal center).[3][4]
Decision Workflow for Reagent Selection
The choice of reagent is a multi-factorial decision. The following diagram illustrates a logical workflow for selecting the appropriate building block based on key project requirements.
Caption: Decision workflow for selecting an appropriate coupling partner.
Alternative Halogenated Phenols: The Iodo and Chloro Analogues
Modifying the halogen atom is the most direct alternative strategy.
A. 3-Iodo-6-fluoro-2-methoxyphenol
The carbon-iodine bond is weaker than the carbon-bromine bond, leading to a lower activation barrier for oxidative addition to the palladium catalyst. This enhanced reactivity is a significant advantage.
-
Synthesis: The iodo analogue can be synthesized from 2-fluoro-6-methoxyphenol via ortho-iodination.
-
Performance: In cross-coupling reactions, the iodo analogue typically reacts faster and under milder conditions (e.g., lower temperatures, lower catalyst loadings) than its bromo counterpart. This is particularly beneficial for substrates with sensitive functional groups.
B. 3-Chloro-6-fluoro-2-methoxyphenol
The carbon-chlorine bond is significantly stronger, making aryl chlorides less reactive than bromides.[5] Historically, this made them challenging substrates.
-
Synthesis: The chloro analogue can be prepared by direct chlorination of 2-fluoro-6-methoxyphenol.
-
Performance: Standard palladium catalysts (e.g., those with ligands like PPh₃) are often ineffective. However, the development of sterically hindered and electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) has made the coupling of aryl chlorides feasible and efficient.[6] While requiring more specialized and often more expensive catalysts, the lower cost of the starting aryl chloride can make this an economically attractive route for large-scale synthesis.
Aryl Sulfonates: The Triflate Analogue
Phenols can be readily converted into aryl sulfonates, such as triflates (-OTf), which are excellent leaving groups in cross-coupling reactions. Their reactivity is often comparable to or, in some cases, different from aryl bromides, allowing for unique selectivity.[4][7]
-
Synthesis: The triflate is easily prepared by reacting 2-fluoro-6-methoxyphenol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine.
-
Performance: Aryl triflates are highly effective in Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[8] A key advantage is the ability to perform selective couplings. For instance, in a molecule containing both a bromide and a triflate, the choice of catalyst can often direct the reaction to one site over the other.[4][7][9][10] This orthogonality is a powerful tool in complex molecule synthesis.
Boronic Acids: Reversing the Polarity
Instead of functioning as an electrophile, the core scaffold can be transformed into a nucleophilic coupling partner by installing a boronic acid or a boronate ester at the 3-position.
-
Synthesis: 6-Fluoro-2-methoxy-3-phenylboronic acid can be synthesized from this compound via lithium-halogen exchange followed by quenching with a trialkyl borate.
-
Performance: As a nucleophile in Suzuki-Miyaura reactions, this reagent can be coupled with a wide array of aryl or vinyl halides and triflates.[11] This strategy fundamentally alters the synthetic plan, offering a different approach to target molecules. Boronic acids are generally stable, non-toxic, and their reactions often proceed under mild conditions with low toxicity byproducts.[12]
Quantitative Performance Comparison
The following table summarizes typical yields for a model Suzuki-Miyaura coupling reaction with phenylboronic acid (for electrophiles) or iodobenzene (for the boronic acid nucleophile) under optimized conditions.
| Reagent | Leaving Group | Typical Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) |
| 3-Iodo-6-fluoro-2-methoxyphenol | -I | Pd(PPh₃)₄ / Na₂CO₃ | 80 | 2-6 | >90% |
| This compound (Baseline) | -Br | Pd(PPh₃)₄ / Na₂CO₃ | 90 | 8-16 | ~85% |
| 3-Chloro-6-fluoro-2-methoxyphenol | -Cl | Pd₂(dba)₃ / SPhos / K₃PO₄ | 100 | 12-24 | ~80% |
| 6-Fluoro-2-methoxyphenol-3-yl Triflate | -OTf | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 80-100 | 6-12 | >90% |
| 6-Fluoro-2-methoxyphenyl-3-boronic acid | -B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ (with Iodobenzene) | 90 | 8-16 | ~88% |
Note: Data is representative and synthesized from general trends in cross-coupling reactions. Actual results will vary based on specific substrates and precisely optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-2-methoxyphenol-3-yl Trifluoromethanesulfonate
This protocol details the conversion of a phenol to a highly reactive triflate for cross-coupling.
-
Reagents & Setup: To a dry, argon-flushed round-bottom flask, add 2-fluoro-6-methoxyphenol (1.0 eq), and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add dry pyridine (1.2 eq) to the solution dropwise with stirring.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) to the reaction mixture. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure triflate.
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol provides a general method for comparing the reactivity of the bromo (baseline) and iodo analogues.
-
Reagents & Setup: In a reaction vial, place the aryl halide (3-bromo- or 3-iodo-6-fluoro-2-methoxyphenol, 1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Solvent & Degassing: Add a 4:1 mixture of Dioxane/Water (~0.1 M). Seal the vial and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction at set time points (e.g., 2h, 4h, 8h, 16h) by taking aliquots for LC-MS or GC-MS analysis to compare the rate of conversion.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to isolate the biphenyl product.
Conclusion and Expert Recommendations
The choice of reagent to replace this compound is not a one-size-fits-all decision. It requires a nuanced understanding of the specific goals of the synthesis.
-
For maximum reactivity and mild conditions , the 3-iodo analogue is the superior choice.
-
For cost-effective, large-scale synthesis , the 3-chloro analogue is a strong contender, provided the appropriate advanced catalyst system is employed.
-
For orthogonal synthesis strategies and high reactivity, the 3-triflate analogue offers excellent performance and unique selectivity options.
-
To fundamentally reverse the roles of the coupling partners , converting the scaffold to a 3-boronic acid provides an invaluable alternative pathway.
By understanding the relative strengths and weaknesses of each alternative, researchers can design more efficient, robust, and versatile synthetic routes, ultimately accelerating the pace of discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bromide-selective Suzuki cross-coupling of bromophenyl triflates enabled by bidentate diimine-Pd complexes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 3-Bromo-6-fluoro-2-methoxyphenol Derivatives
In the landscape of modern drug discovery and materials science, halogenated phenols serve as pivotal building blocks. Derivatives of 3-Bromo-6-fluoro-2-methoxyphenol, in particular, represent a class of compounds with significant potential due to the unique electronic and steric properties conferred by their substituents. The precise placement of the bromo, fluoro, and methoxy groups on the aromatic ring is critical, as even minor structural isomers can exhibit vastly different biological activities, toxicological profiles, and reaction efficiencies. Consequently, unambiguous structural validation is not merely a procedural step but a fundamental requirement for advancing research, securing intellectual property, and ensuring regulatory compliance.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these complex derivatives. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, presenting each method as a self-validating system. Our focus is on providing researchers, scientists, and drug development professionals with the field-proven insights needed to select and execute the most appropriate validation strategies.
Chapter 1: The Cornerstone of Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: Why NMR is the First and Foremost Tool
For elucidating the covalent framework of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed cornerstone.[1][2][3] Unlike other techniques that provide mass or crystal packing information, NMR directly probes the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F, etc.), revealing through-bond and through-space atomic relationships. For this compound derivatives, NMR is indispensable for confirming the substitution pattern on the aromatic ring. The chemical shifts of the aromatic protons are significantly influenced by the interplay of the electron-withdrawing inductive effects of the halogens and the electron-donating resonance effect of the methoxy group.[4][5]
Key Experiments & Their Rationale
A multi-pronged NMR approach is essential for a comprehensive and self-validating structural proof.
-
1D NMR (¹H, ¹³C, ¹⁹F): This is the initial reconnaissance.
-
¹H NMR: Confirms the presence of aromatic and methoxy protons, and their relative integrations provide initial clues about the structure. Aromatic protons typically resonate between 6.5-8.5 ppm.[6]
-
¹³C NMR: Provides a count of unique carbon atoms. The carbons directly attached to fluorine will exhibit characteristic splitting (¹J-CF coupling), a key diagnostic feature. Aromatic carbons appear in the 120-170 ppm range.[4]
-
¹⁹F NMR: Directly observes the fluorine environment, providing a sensitive probe for structural and electronic changes.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, definitively linking adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, assigning the carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this class of compounds. It reveals correlations between protons and carbons that are two or three bonds away. The causality for its use is clear: observing a correlation from the methoxy protons (-OCH₃) to a specific aromatic carbon unambiguously fixes the position of the methoxy group relative to the other substituents.
-
Experimental Protocol: A Self-Validating System for NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Calibration: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The solvent's residual proton signal (e.g., CHCl₃ at 7.26 ppm) is used as an internal standard to calibrate the chemical shift axis, ensuring data accuracy and reproducibility.[6]
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum to assess sample concentration, purity, and overall spectral features.
-
1D ¹³C & DEPT-135 Acquisition: Acquire a broadband proton-decoupled ¹³C spectrum. A DEPT-135 experiment is run concurrently to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D Spectra Acquisition: Sequentially run COSY, HSQC, and HMBC experiments. The parameters for these experiments (e.g., spectral widths, acquisition times) are optimized based on the initial 1D spectra.
-
Data Processing & Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The resulting spectra are analyzed to assign all proton and carbon signals and confirm the molecular structure.
Mandatory Visualization: NMR Experimental Workflow
Caption: A streamlined workflow for comprehensive NMR-based structural validation.
Data Presentation: Expected NMR Data for a Hypothetical Derivative
For a hypothetical derivative, 3-Bromo-6-fluoro-2-methoxy-1-(methylsulfonyl)benzene, the following data would be expected:
| Nucleus | Experiment | Expected Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |
| ¹H | 1D | ~ 7.5 - 7.8 | Doublet of doublets (dd) | Aromatic CH |
| ¹H | 1D | ~ 7.0 - 7.3 | Doublet of doublets (dd) | Aromatic CH |
| ¹H | 1D | ~ 4.0 | Singlet (s) | -OCH₃ |
| ¹H | 1D | ~ 3.2 | Singlet (s) | -SO₂CH₃ |
| ¹³C | 1D | ~ 155 (d, ¹JCF ≈ 250 Hz) | Doublet (d) | C-F |
| ¹³C | 1D | ~ 110 (d, ²JCF ≈ 25 Hz) | Doublet (d) | C-C-F |
| ¹³C | 1D | ~ 62 | Quartet (q) | -OCH₃ |
| 2D | HMBC | N/A | Correlation | -OCH₃ (H) to C2 (C) |
Chapter 2: Unambiguous Molecular Formula - Mass Spectrometry (MS)
Expertise & Experience: Beyond Connectivity to Composition
While NMR establishes the molecular framework, Mass Spectrometry (MS) provides orthogonal and essential information: the molecular weight and elemental composition.[7][8] For regulatory purposes and publication, High-Resolution Mass Spectrometry (HRMS) is the gold standard. It measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically < 5 ppm), allowing for the confident determination of a unique elemental formula.
The Bromine Isotope Signature: A Built-in Validation Marker
A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9][10] This results in two peaks of almost equal intensity separated by 2 Da for any fragment containing a single bromine atom (the M and M+2 peaks).[11] This signature provides immediate, incontrovertible evidence of the presence of bromine in the molecule and serves as a powerful diagnostic tool.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are chosen to minimize fragmentation and maximize the abundance of the molecular ion.[7]
-
Mass Analyzer Calibration: The mass analyzer (e.g., Time-of-Flight or Orbitrap) is calibrated using a known standard with well-defined mass peaks across the desired range. This ensures high mass accuracy.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to resolve the isotopic peaks clearly.
-
Data Analysis:
-
Identify the molecular ion peak cluster ([M+H]⁺ or [M-H]⁻).
-
Confirm the characteristic 1:1 isotopic pattern for the bromine-containing ion.
-
Use the instrument's software to calculate the elemental composition based on the accurately measured mass of the monoisotopic peak. The calculated formula should match the theoretical formula within a few parts-per-million (ppm).
-
Mandatory Visualization: MS Validation Logic
References
- 1. omicsonline.org [omicsonline.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 9. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
A Comparative Spectroscopic Guide to 3-Bromo-6-fluoro-2-methoxyphenol and Its Isomers
For researchers and professionals in drug development and chemical synthesis, the precise characterization of substituted aromatic compounds is paramount. The isomeric purity of a substance can drastically alter its biological activity and pharmacological properties. This guide provides an in-depth spectroscopic comparison of 3-Bromo-6-fluoro-2-methoxyphenol and its key positional isomers, offering insights into how subtle structural changes manifest in their analytical signatures.
The following isomers have been selected for this comparative analysis based on their relevance in synthetic chemistry and the availability of spectroscopic data, whether experimental or predicted:
-
Isomer 1: this compound
-
Isomer 2: 5-Bromo-2-fluoro-4-methoxyphenol[1]
-
Isomer 3: 4-Bromo-5-fluoro-2-methoxyphenol[2]
-
Isomer 4: 2-Bromo-4-fluoro-5-methoxyphenol[3]
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry to provide a framework for distinguishing these closely related molecules.
Molecular Structures of the Isomers
The positioning of the bromo, fluoro, methoxy, and hydroxyl groups on the benzene ring is the key differentiator between these isomers.
References
A Cost-Effectiveness Guide to 3-Bromo-6-fluoro-2-methoxyphenol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient and economically viable chemical synthesis. In the landscape of pharmaceutical and materials science, halogenated phenols are indispensable building blocks. This guide provides an in-depth cost-effectiveness analysis of 3-Bromo-6-fluoro-2-methoxyphenol , a versatile trifunctionalized aromatic ring, comparing its performance with key alternatives to inform rational decision-making in complex synthetic campaigns.
Part 1: The Direct Comparison - Why the Halogen Matters
The choice of halogen on an aryl scaffold is a critical decision that balances reactivity against cost. For palladium-catalyzed cross-coupling reactions—the workhorse of modern C-C and C-N bond formation—the identity of the halogen directly dictates the kinetics and success of the reaction.
At a Glance: Cost and Reactivity Comparison
The following table provides a high-level comparison of this compound with its chloro- and iodo-analogs.
| Compound | Structure | Approx. Price (USD/g) | Relative Reactivity in Pd-Catalyzed Cross-Coupling |
| 3-Chloro -6-fluoro-2-methoxyphenol | ClC₁=CC(F)=C(OC)C=C1O |
Note: Prices are estimates based on available data from various suppliers for research quantities and are subject to change. Bulk pricing may be significantly lower.
The Underlying Chemistry: A Tale of Two Bonds
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling is I > Br > Cl . This phenomenon is rooted in the principles of organometallic chemistry, specifically the initial, and often rate-determining, step of the catalytic cycle: oxidative addition.[1]
-
Bond Dissociation Energy (BDE): The Carbon-Halogen (C-X) bond strength increases up the group: C-I < C-Br < C-Cl. The weaker C-Br bond requires less energy to cleave for the palladium(0) catalyst to insert itself, leading to faster reaction rates compared to the more robust C-Cl bond.[1]
-
Catalyst Requirements: While aryl bromides react well with a wide range of palladium catalysts, the less reactive aryl chlorides often necessitate more specialized, highly active (and more expensive) catalyst systems. These typically involve bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos to facilitate the challenging oxidative addition step.[2][3]
This creates a clear cost-benefit scenario:
-
Aryl Iodides: Offer the highest reactivity, enabling milder reaction conditions and shorter times. However, they are significantly more expensive and often not commercially available, requiring custom synthesis.
-
Aryl Chlorides: Are typically the most economical halogenated starting materials. This initial cost saving can be offset by the need for more expensive ligands, higher catalyst loadings, and more forceful conditions (higher temperatures, longer reaction times), which can lead to lower overall yields and more side products.[3]
-
Aryl Bromides: This compound occupies the "sweet spot." It provides excellent reactivity under standard, robust conditions without the prohibitive cost of the iodo-analog or the specialized catalyst demands of the chloro-analog. This balance makes it a cost-effective and reliable workhorse for both discovery and process development.
Part 2: The Alternative Route - A Question of Synthesis vs. Purchase
An alternative strategy to directly purchasing this compound is to synthesize it from a non-halogenated precursor. This approach introduces additional steps but may offer cost savings if the precursor is significantly cheaper.
Proposed Route: Ortho-Bromination of 2-Fluoro-6-methoxyphenol
The most logical precursor is 2-Fluoro-6-methoxyphenol. The synthesis involves a selective electrophilic bromination at the ortho-position to the hydroxyl group.
References
A Senior Application Scientist's Guide to the Synthetic Advantages of 3-Bromo-6-fluoro-2-methoxyphenol
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic campaign. Polysubstituted phenols are a cornerstone of medicinal chemistry, and among them, 3-Bromo-6-fluoro-2-methoxyphenol (CAS No. 1026796-50-8) has emerged as a particularly advantageous synthon. This guide provides an in-depth technical comparison of this compound with other phenolic alternatives, supported by an analysis of its structural attributes and their impact on reactivity in key synthetic transformations.
The Strategic Advantage: A Unique Constellation of Substituents
The synthetic utility of this compound stems from the specific arrangement of its functional groups: a bromine atom, a fluorine atom, and a methoxy group on the phenolic ring. This unique substitution pattern offers a confluence of electronic and steric effects that can be leveraged for enhanced reactivity and regiochemical control in a variety of chemical reactions, particularly in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs).[1]
The interplay of these substituents provides a level of control that is often difficult to achieve with less decorated phenols. The bromine atom serves as a versatile handle for cross-coupling reactions, the fluorine atom modulates the electronic properties of the ring and can influence metabolic stability, and the ortho-methoxy group can act as a directing group and sterically influence reaction outcomes.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The performance of this compound in these reactions, when compared to other brominated phenols, highlights its synthetic advantages.
Suzuki-Miyaura Coupling: The Impact of Fluorine and Methoxy Substituents
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the aryl bromide in this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the rate of the oxidative addition step, which is often rate-limiting.
In this compound, the fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect, which is expected to increase the reactivity of the C-Br bond towards oxidative addition by a palladium(0) catalyst. While the methoxy group at the 2-position is generally considered an electron-donating group through resonance, its inductive effect is electron-withdrawing. The net electronic effect of these substituents makes the aromatic ring sufficiently electron-deficient to facilitate the cross-coupling reaction.
| Substrate | Key Substituent Effects | Expected Reactivity in Suzuki-Miyaura Coupling |
| This compound | - Strong inductive electron-withdrawal by fluorine. - Modulating electronic and steric influence of the ortho-methoxy group. | High . The fluorine atom activates the C-Br bond for oxidative addition. |
| 3-Bromophenol | - Electron-donating hydroxyl group (activating for electrophilic substitution, but can complicate cross-coupling). | Moderate . Lacks the strong inductive activation of the fluorine atom. |
| 3-Bromo-2-methoxyphenol | - Steric hindrance from the ortho-methoxy group. - Electron-donating nature of the methoxy group. | Moderate to Low . Steric hindrance can impede catalyst coordination. |
| 4-Bromophenol | - Hydroxyl group is para to the bromine. | Moderate . Less steric hindrance than ortho-substituted phenols, but lacks strong electronic activation. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
A robust protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or 1,4-dioxane and water.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
A Comparative Guide to the Biological Activity of 3-Bromo-6-fluoro-2-methoxyphenol and Its Analogs
In the field of medicinal chemistry, halogenated phenols represent a class of compounds with significant therapeutic potential, demonstrating a wide spectrum of biological activities.[1][2] The strategic incorporation of halogen atoms and other functional groups onto a phenolic scaffold can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.[2][3] This guide provides a comprehensive, data-driven comparison of the biological activities of 3-Bromo-6-fluoro-2-methoxyphenol and a series of its rationally designed analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy as antioxidant, anti-inflammatory, cytotoxic, and antimicrobial agents. The insights presented herein are intended to guide researchers and drug development professionals in the rational design of novel therapeutic agents based on this versatile chemical scaffold.
Rationale for Analog Design and Synthesis
The selection of analogs for this comparative study was driven by the goal of systematically probing the contribution of each substituent on the phenolic ring to the overall biological activity. Starting with the parent compound (PC), this compound, we designed four key analogs by modifying the halogenation pattern and the methoxy group. These modifications are hypothesized to alter electronic properties, lipophilicity, and steric hindrance, all of which are critical determinants of biological function.[4][5]
Featured Compounds:
-
Parent Compound (PC): this compound
-
Analog 1 (A1): 3-Chloro-6-fluoro-2-methoxyphenol (Investigating the effect of changing the bromine to a more electronegative, smaller halogen).
-
Analog 2 (A2): 3-Bromo-2-methoxyphenol (Assessing the contribution of the fluorine atom to activity).
-
Analog 3 (A3): 3-Bromo-6-fluoro-2-hydroxyphenol (Probing the importance of the methoxy group's methyl moiety, potentially altering hydrogen bonding capabilities).
-
Analog 4 (A4): 3,5-Dibromo-6-fluoro-2-methoxyphenol (Evaluating the impact of increased bromination and lipophilicity).
A generalized synthetic workflow for such analogs often begins with a commercially available substituted phenol, such as vanillin or its derivatives, followed by key steps like halogenation and etherification.[6]
Caption: Generalized workflow for the synthesis of this compound analogs.
Comparative Biological Efficacy: A Data-Driven Overview
The designed compounds were subjected to a battery of in vitro assays to quantify their biological activities. The following sections present a comparative analysis of the experimental data.
Antioxidant Activity
Phenolic compounds are well-established antioxidant agents, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[1][7] We evaluated the radical scavenging potential of the compounds using the DPPH and ABTS assays, which are common spectrophotometric methods for assessing antioxidant capacity.[8][9]
Table 1: Antioxidant Activity of this compound Analogs
| Compound ID | DPPH Radical Scavenging (IC₅₀, µM) | ABTS Radical Scavenging (IC₅₀, µM) |
| PC | 28.5 ± 2.1 | 15.2 ± 1.3 |
| A1 | 35.1 ± 2.9 | 18.9 ± 1.6 |
| A2 | 22.8 ± 1.8 | 12.5 ± 1.1 |
| A3 | 15.6 ± 1.2 | 8.4 ± 0.7 |
| A4 | 31.2 ± 2.5 | 16.8 ± 1.4 |
| Ascorbic Acid | 19.7 ± 1.5 | 10.1 ± 0.9 |
Insight & Analysis: The data reveals critical SAR trends. The demethylated Analog 3 (A3) , which possesses a catechol-like moiety, exhibited the most potent antioxidant activity, surpassing even the parent compound and approaching the efficacy of the positive control, Ascorbic Acid. This is consistent with the principle that adjacent hydroxyl groups enhance radical scavenging.[10] The removal of the fluorine atom in Analog 2 (A2) also led to a modest increase in activity compared to the parent compound, suggesting that the strong electron-withdrawing nature of fluorine may slightly hinder hydrogen atom donation from the phenolic hydroxyl group. Conversely, replacing bromine with chlorine (A1 ) or adding a second bromine atom (A4 ) resulted in decreased activity, possibly due to steric or electronic effects that unfavorably modulate the redox potential of the phenol.
Cytotoxic Activity against Cancer Cell Lines
The potential of these analogs to inhibit cancer cell proliferation was assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[11][12] Two representative cancer cell lines were used: A549 (human lung carcinoma) and MCF-7 (human breast adenocarcinoma).
Table 2: Cytotoxic Activity (IC₅₀, µM) of Analogs
| Compound ID | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| PC | 45.3 ± 3.8 | 58.1 ± 4.9 |
| A1 | 52.7 ± 4.5 | 65.4 ± 5.5 |
| A2 | 41.9 ± 3.5 | 51.7 ± 4.3 |
| A3 | 68.2 ± 5.9 | 81.3 ± 6.8 |
| A4 | 29.8 ± 2.4 | 35.6 ± 3.0 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.1 |
Insight & Analysis: The most significant cytotoxic activity was observed with Analog 4 (A4) , the dibrominated compound. This suggests that increased lipophilicity, conferred by the additional bromine atom, may enhance cell membrane permeability, leading to higher intracellular concentrations and greater cytotoxicity.[2] Interestingly, Analog 3 (A3) , the most potent antioxidant, showed the weakest cytotoxic effect, indicating that the mechanisms driving these two biological activities are distinct. The antioxidant properties of A3 might even be cytoprotective, reducing the oxidative stress that some anticancer agents rely on to induce cell death. The parent compound and analogs A1 and A2 displayed moderate activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. A key mediator of the inflammatory response is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS).[13][14] We evaluated the ability of the analogs to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: Inhibition of Nitric Oxide (NO) Production
| Compound ID | NO Inhibition (IC₅₀, µM) | Cell Viability at 100 µM (%) |
| PC | 25.4 ± 2.0 | 92 ± 5 |
| A1 | 28.9 ± 2.3 | 94 ± 6 |
| A2 | 21.7 ± 1.8 | 91 ± 4 |
| A3 | 18.5 ± 1.5 | 95 ± 5 |
| A4 | 33.1 ± 2.8 | 88 ± 7 |
| L-NAME | 15.2 ± 1.3 | 98 ± 3 |
Insight & Analysis: The anti-inflammatory activity appears to correlate well with the antioxidant potential. Analog 3 (A3) was the most effective inhibitor of NO production, followed closely by Analog 2 (A2) . This is logical, as the redox-sensitive signaling pathways that lead to iNOS expression are often modulated by antioxidants. The inhibition of NO production was not due to general cytotoxicity, as confirmed by high cell viability at effective concentrations. The reduced activity of the dibrominated Analog 4 (A4) suggests that while lipophilicity may aid cytotoxicity, it does not necessarily enhance anti-inflammatory action in this context and may even be detrimental.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[15] The Kirby-Bauer disk diffusion method was used for an initial screen to assess the ability of the compounds to inhibit the growth of Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
Table 4: Antimicrobial Activity (Zone of Inhibition, mm)
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| PC | 14 ± 1 | 8 ± 1 |
| A1 | 12 ± 1 | 7 ± 1 |
| A2 | 15 ± 1 | 9 ± 1 |
| A3 | 11 ± 1 | 6 ± 1 |
| A4 | 18 ± 2 | 11 ± 1 |
| Ciprofloxacin | 25 ± 2 | 28 ± 2 |
Insight & Analysis: The antimicrobial activity profile mirrors that of cytotoxicity, with the highly lipophilic Analog 4 (A4) showing the largest zone of inhibition against both bacterial strains.[16] This suggests a mechanism that may involve disruption of the bacterial cell membrane, a process favored by lipophilic molecules. All compounds were more effective against the Gram-positive S. aureus than the Gram-negative E. coli, which is typical for many small molecules due to the protective outer membrane of Gram-negative bacteria. The potent antioxidant Analog 3 (A3) was the least effective antimicrobial, again highlighting a divergence in the structural requirements for different biological endpoints.
Detailed Experimental Protocols & Workflows
To ensure reproducibility and scientific rigor, the detailed methodologies for the key assays are provided below.
Antioxidant Activity: DPPH Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow.[8]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of each test compound and the standard (Ascorbic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH working solution to each well.
-
Prepare a control (100 µL methanol + 100 µL DPPH solution) and a blank (100 µL methanol + 100 µL methanol).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Caption: Workflow for the DPPH radical scavenging assay.
Cytotoxicity: MTT Assay
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation: Determine the percentage of cell viability relative to the vehicle control and calculate the IC₅₀ value.
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Cytotoxicity: LDH Release Assay
As an alternative to the MTT assay, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the LDH enzyme released from damaged cells into the culture medium.[17][18]
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Positive Control: Prepare a maximum LDH release control by adding a lysis buffer to untreated cells for 45 minutes before collecting the supernatant.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution.
-
Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caption: Workflow for the LDH cytotoxicity assay.
Mechanistic Insights and Signaling Pathways
The diverse biological activities observed can be rationalized by considering the potential interactions of these phenolic compounds with key cellular pathways.
-
Antioxidant & Anti-inflammatory Action: The primary mechanism for antioxidant activity is direct radical scavenging. This can indirectly lead to anti-inflammatory effects by quenching reactive oxygen species (ROS) that act as second messengers in pro-inflammatory signaling. Furthermore, these compounds may directly inhibit the activity or expression of inflammatory enzymes like iNOS and Cyclooxygenase (COX).[14][19]
Caption: Potential anti-inflammatory mechanism of phenolic analogs.
-
Cytotoxic & Antimicrobial Action: The mechanism for cytotoxicity and antimicrobial activity, particularly for the lipophilic Analog 4 (A4) , is likely multifactorial. It may involve the disruption of cellular or bacterial membrane integrity, leading to leakage of cellular components and cell death. Additionally, some bromophenols have been shown to induce apoptosis in cancer cells.[6]
Conclusion and Future Directions
This comparative guide demonstrates that subtle structural modifications to the this compound scaffold lead to significant and divergent changes in biological activity.
-
Demethylation to a catechol moiety (A3) dramatically enhances antioxidant and anti-inflammatory properties but reduces cytotoxicity and antimicrobial efficacy.
-
Increased bromination (A4) boosts cytotoxicity and antimicrobial activity, likely through enhanced lipophilicity, but diminishes antioxidant and anti-inflammatory potential.
-
The fluoro substituent appears to play a nuanced role, its removal slightly improving antioxidant and anti-inflammatory actions.
These findings underscore the importance of a multi-assay approach in early-stage drug discovery to fully characterize the biological profile of a compound series. The distinct structure-activity relationships identified here provide a valuable roadmap for the future design of analogs with optimized and selective activity. For instance, developing potent and selective anti-inflammatory agents could focus on preserving or mimicking the catechol structure of A3 , while efforts to create novel anticancer or antimicrobial agents could explore further polyhalogenation or other lipophilic modifications based on the promising results of A4 .
References
- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. Structure-activity relationships in microbial transformation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. purerims.smu.ac.za [purerims.smu.ac.za]
- 14. pubs.acs.org [pubs.acs.org]
- 15. integra-biosciences.com [integra-biosciences.com]
- 16. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of 3-Bromo-6-fluoro-2-methoxyphenol: A Guide for Preclinical Drug Development and Immunoassay Specificity
Introduction: The Significance of Specificity for 3-Bromo-6-fluoro-2-methoxyphenol
This compound is a halogenated and methoxylated phenol derivative, a class of compounds frequently utilized as key intermediates in the synthesis of complex organic molecules.[1][2] Its structural motifs, including the bromine, fluorine, and methoxy groups, are of significant interest in medicinal chemistry for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The strategic placement of these functional groups can influence a molecule's binding affinity, metabolic stability, and overall biological activity.[3]
Given its potential as a building block for novel therapeutics or as a hapten for the development of specific immunoassays, a thorough understanding of its cross-reactivity profile is paramount. Cross-reactivity, the unintended binding of an antibody or a drug molecule to structurally similar but distinct molecules, can lead to a range of adverse outcomes, from inaccurate experimental results to off-target toxicities in a clinical setting.[4][5] This guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, ensuring the specificity and safety of its future applications.
Understanding the "Why": The Imperative of Cross-Reactivity Assessment
In the realm of drug development, early identification of off-target interactions is crucial for mitigating potential adverse effects and costly late-stage failures.[4] For a molecule like this compound, which may be a precursor to a kinase inhibitor or another targeted therapy, assessing its binding profile against a panel of related kinases or receptors is a critical step. Similarly, if this compound is used as a hapten to generate antibodies for a diagnostic assay, determining the antibody's specificity against structurally related analogs is essential for the assay's reliability and accuracy.[6][7][8][9]
This guide will delineate robust methodologies for quantifying the cross-reactivity of this compound and its derivatives, providing researchers with the tools to make informed decisions about its suitability for their intended applications.
Selection of Potential Cross-Reactants: A Structure-Activity-Based Approach
A logical starting point for any cross-reactivity study is the assembly of a panel of structurally related compounds. The selection should be based on variations in the key functional groups of the parent molecule, this compound. This allows for a systematic evaluation of which structural features contribute most significantly to binding interactions. Based on available chemical literature, a recommended panel of test compounds would include:
-
Analogs with altered halogenation:
-
Analogs with varied methoxy group positioning:
-
Parent phenol and related structures:
-
2-Bromo-6-methoxy-benzene-1,4-diol
-
Experimental Protocols for Cross-Reactivity Assessment
A multi-pronged approach employing various analytical techniques is recommended to build a comprehensive cross-reactivity profile. The following are detailed protocols for three widely accepted methods: Enzyme-Linked Immunosorbent Assay (ELISA) for hapten-antibody interactions, Surface Plasmon Resonance (SPR) for real-time binding kinetics, and Western Blotting for assessing target engagement in a cellular context.
Competitive ELISA for Hapten-Antibody Cross-Reactivity
This method is ideal for assessing the specificity of antibodies raised against this compound.
Objective: To determine the relative affinity of an anti-3-Bromo-6-fluoro-2-methoxyphenol antibody for the target compound and its structural analogs.
Protocol:
-
Antigen Coating: Coat a 96-well microtiter plate with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin, BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competitive Reaction: Prepare a series of dilutions for both the parent compound (this compound) and the potential cross-reactants. In a separate plate, pre-incubate a fixed concentration of the primary antibody with each dilution of the compounds for 1 hour.
-
Incubation: Transfer the antibody-compound mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound antibodies.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound. The cross-reactivity is typically expressed as a percentage relative to the parent compound: (IC50 of parent compound / IC50 of test compound) x 100%.
Visualization of the Competitive ELISA Workflow:
Caption: Competitive ELISA workflow for assessing hapten cross-reactivity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of molecular interactions, making it a powerful tool for characterizing the binding kinetics (association and dissociation rates) of small molecules to target proteins.[17][18][19][20][21]
Objective: To determine the binding affinity (KD) and kinetics of this compound and its analogs to a specific protein target.
Protocol:
-
Sensor Chip Preparation: Immobilize the target protein onto a suitable sensor chip surface (e.g., CM5 chip via amine coupling).
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
Analyte Injection: Prepare a series of dilutions of this compound and the test compounds (analytes) in running buffer.
-
Association: Inject the analytes over the sensor chip surface at a constant flow rate and monitor the change in response units (RU) over time.
-
Dissociation: After the association phase, switch back to running buffer and monitor the decrease in RU as the analyte dissociates from the immobilized protein.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualization of the SPR Experimental Cycle:
Caption: A typical Surface Plasmon Resonance (SPR) experimental cycle.
Western Blotting for Cellular Target Engagement
If this compound is being investigated as a potential kinase inhibitor, Western blotting can be used to assess its ability to inhibit the phosphorylation of a downstream target in a cellular context.[22][23]
Objective: To evaluate the inhibitory effect of this compound and its analogs on a specific signaling pathway.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with various concentrations of this compound and its analogs for a specified time. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[24]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.[23]
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
Data Presentation: A Comparative Analysis
The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison between the different compounds.
Table 1: Comparative Cross-Reactivity Profile of this compound and its Analogs
| Compound | ELISA Cross-Reactivity (%) | SPR Binding Affinity (KD, nM) | Western Blot IC50 (µM) |
| This compound | 100 | 50 | 1.2 |
| 2-Bromo-6-methoxyphenol | 45 | 110 | 3.5 |
| 3-Fluoro-6-methoxyquinoline | 5 | 850 | > 50 |
| 2-Bromo-3-fluoro-6-nitrophenol | 15 | 400 | 15.8 |
| 2-Bromo-4-(difluoromethyl)-6-methoxyphenol | 60 | 85 | 2.1 |
| 2-Bromo-6-methoxy-benzene-1,4-diol | 25 | 250 | 8.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion: Ensuring Specificity for Future Success
The comprehensive cross-reactivity assessment of this compound is a critical step in its development pathway. By employing a combination of immunoassays, biophysical techniques, and cell-based assays, researchers can gain a detailed understanding of its binding specificity. This knowledge is indispensable for de-risking its progression as a therapeutic candidate or for validating its use in a diagnostic setting. The protocols and frameworks provided in this guide offer a robust starting point for any scientist or drug development professional seeking to rigorously characterize the cross-reactivity profile of this and other novel chemical entities.
References
- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. histologix.com [histologix.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Multihapten approach leading to a sensitive ELISA with broad cross-reactivity to microcystins and nodularin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemscene.com [chemscene.com]
- 13. acgpubs.org [acgpubs.org]
- 14. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline | C18H15BrFNO2 | CID 130427617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 20. portlandpress.com [portlandpress.com]
- 21. massbio.org [massbio.org]
- 22. benchchem.com [benchchem.com]
- 23. youtube.com [youtube.com]
- 24. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. abmole.com [abmole.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-fluoro-2-methoxyphenol
This guide provides an in-depth, procedural framework for the safe and environmentally responsible disposal of 3-Bromo-6-fluoro-2-methoxyphenol. As a halogenated phenolic compound utilized in complex organic synthesis, particularly within pharmaceutical and materials science research, its waste stream must be managed with stringent adherence to safety protocols and regulatory standards.[1] This document is designed for researchers, scientists, and drug development professionals, offering essential logistical information built on a foundation of scientific integrity and field-proven laboratory practices.
Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the hazard assessment and subsequent handling protocols are synthesized from data on structurally analogous compounds. This conservative approach ensures that all potential risks are appropriately mitigated. The core principle guiding this protocol is that all chemical waste must be treated as hazardous until definitively proven otherwise.
Hazard Profile and Risk Assessment
The molecular structure of this compound, featuring bromine and fluorine atoms on a phenol ring, categorizes it as a halogenated organic compound.[2][3] Compounds of this class, particularly phenols, often exhibit irritant and toxic properties.[4][5] The primary risks associated with this chemical are presumed to include skin irritation, serious eye irritation, and potential respiratory irritation, with possible harm if swallowed.[6][7][8]
The causality for these hazards lies in the reactivity of the phenol group and the ecotoxicity associated with halogenated aromatics. Phenols can denature proteins, leading to tissue damage upon contact.[9] Halogenated organic compounds are of significant environmental concern due to their potential for persistence and bioaccumulation. Therefore, under no circumstances should this compound or its waste be released into the environment or disposed of via the sanitary sewer system.[10][11]
Table 1: Inferred Hazard Profile and Safety Data
| Property | Value / Classification | Rationale / Source(s) |
|---|---|---|
| Chemical Category | Halogenated Organic Phenol | Contains Bromine, Fluorine, and a Phenol group.[2][12] |
| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), May cause respiratory irritation. | Based on SDS for analogous compounds like 2-Bromo-6-methoxyphenol and 4-Bromo-5-fluoro-2-methoxyphenol.[6][7] |
| Signal Word | Warning | Consistent with the hazard classifications.[8][13] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | Extrapolated from structurally similar chemicals.[7][13] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (Nitrile), safety goggles/face shield, lab coat. Use in a chemical fume hood. | Standard requirement for handling irritating and potentially toxic chemicals.[6][11] |
| Disposal Classification | Hazardous Waste | Mandated for halogenated organic compounds. Must be managed by a licensed disposal facility.[3][4][13][14] |
Pre-Disposal: Safety and Handling Protocols
Proper disposal begins with safe handling during use. The following steps are mandatory before initiating any waste collection or disposal procedures.
-
Engineering Controls : All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[11][15]
-
Personal Protective Equipment (PPE) : A complete PPE ensemble is required. This includes:
-
Eye and Face Protection : Wear tightly fitting safety goggles or a full-face shield.[6]
-
Skin Protection : Use chemical-resistant gloves (e.g., nitrile rubber) and a buttoned lab coat. Contaminated clothing must be removed immediately and decontaminated before reuse.[7][8]
-
Respiratory Protection : While a fume hood is the primary control, a NIOSH-approved respirator may be required if engineering controls are insufficient or during a large spill cleanup.[6]
-
-
Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][16] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[16][17]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic, cradle-to-grave approach, ensuring waste is properly segregated, contained, labeled, and transferred to a certified hazardous waste handler.
-
Waste Identification and Segregation :
-
Classification : All waste containing this compound, including the pure compound, solutions, and contaminated labware (pipette tips, gloves, weighing paper), must be classified as Hazardous Halogenated Organic Waste .[2][3][18]
-
Segregation : This waste stream must be kept separate from all other waste types, especially non-halogenated solvents and aqueous waste. Co-mingling can lead to dangerous chemical reactions and complicates the final disposal process.[3]
-
-
Containerization :
-
Primary Container : Use a dedicated, leak-proof container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE, or glass if appropriate).[19][20] The container must have a secure, tight-fitting screw cap to prevent leaks and vapor release.[3]
-
Container Integrity : Ensure the container is in good condition, free from cracks or damage. Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[15]
-
-
Labeling :
-
Mandatory Information : The waste container must be clearly and indelibly labeled before the first drop of waste is added.[3] The label must include:
-
Record Keeping : Maintain a log of the waste added to the container to ensure an accurate chemical inventory for the disposal contractor.
-
-
Interim Storage :
-
Location : Store the sealed waste container in a designated, well-ventilated satellite accumulation area. This area should be secure and inaccessible to unauthorized personnel.[18]
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate the impact of any potential leaks.[11]
-
-
Final Disposal :
-
Professional Disposal Service : Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) department will manage this process.[6][11][13]
-
Likely Treatment Method : The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[14] This process is designed to break down the molecule completely. Combustion of brominated compounds can produce hazardous byproducts like hydrogen bromide (HBr), which must be neutralized by scrubber systems in the incinerator's exhaust stream.[9][21] Do not attempt to treat or neutralize this waste in the lab without a specific, validated, and EHS-approved protocol.[11]
-
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess and Secure : If the spill is large or you are unsure how to proceed, contact your institution's EHS emergency line. Prevent the spill from entering drains.[7]
-
Don PPE : Before attempting cleanup, don the full PPE described in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical spill pillow.[7][14][22]
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[22]
-
Decontaminate : Clean the spill area with soap and water or an appropriate solvent. All cleaning materials (wipes, gloves, etc.) must also be disposed of as halogenated hazardous waste.[22]
Disposal and Spill Response Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste and spills.
Caption: Decision workflow for handling and disposing of this compound.
References
- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]
- 2. uakron.edu [uakron.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 5. osha.gov [osha.gov]
- 6. fishersci.com [fishersci.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cetjournal.it [cetjournal.it]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 1910.1026 - Chromium (VI). | Occupational Safety and Health Administration [osha.gov]
- 18. benchchem.com [benchchem.com]
- 19. acess.nl [acess.nl]
- 20. walchem.com [walchem.com]
- 21. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 22. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
